Product packaging for Carpipramine-d10 Dihydrochloride(Cat. No.:)

Carpipramine-d10 Dihydrochloride

Cat. No.: B1155387
M. Wt: 529.61
Attention: For research use only. Not for human or veterinary use.
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Description

Carpipramine-d10 Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₀D₁₀Cl₂N₄O and its molecular weight is 529.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₈H₃₀D₁₀Cl₂N₄O

Molecular Weight

529.61

Synonyms

1’-[3-(10,11-Dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]-[1,4’-bipiperidine]-4’-carboxamide-d10 Hydrochloride (1:2);  Defecton-d10;  Defekton-d10;  PZ 1511-d10; 

Origin of Product

United States

Foundational & Exploratory

Carpipramine-d10 Dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Carpipramine-d10 Dihydrochloride: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is the deuterated form of Carpipramine Dihydrochloride, an atypical antipsychotic medication. Due to the substitution of ten hydrogen atoms with deuterium, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Carpipramine itself is a tricyclic antipsychotic utilized in the treatment of schizophrenia and anxiety in several countries.[1] Structurally, it shares features with both imipramine-like tricyclic compounds and butyrophenones like haloperidol.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and detailed experimental protocols relevant to this compound and its non-deuterated counterpart, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of Carpipramine is characterized by a dibenzazepine core linked to a piperidinopiperidine carboxamide side chain. The "-d10" designation in this compound indicates that ten hydrogen atoms on the piperidine rings have been replaced by deuterium atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical or pharmacological properties, making it an ideal internal standard for bioanalytical assays.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form, Carpipramine Dihydrochloride. Discrepancies in the reported molecular weight for the non-deuterated form may be attributed to different hydration states (anhydrous vs. monohydrate).

Table 1: Properties of this compound

PropertyValue
Analyte Name This compound
Molecular Formula C₂₈H₂₈D₁₀N₄O·2HCl
Molecular Weight 529.62
Accurate Mass 528.33
Unlabelled CAS Number 7075-03-8

Table 2: Properties of Carpipramine Dihydrochloride

PropertyValue
Synonyms Carbadipimidine, Prazinil, PZ-1511
CAS Number 7075-03-8
Molecular Formula C₂₈H₃₈N₄O·2HCl (Anhydrous) / C₂₈H₄₂Cl₂N₄O₂ (Monohydrate)
Molecular Weight 519.55 (Anhydrous) / 537.57 (Monohydrate)
IUPAC Name 1'-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Appearance Solid
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[2]

Pharmacology and Mechanism of Action

Carpipramine is classified as an atypical antipsychotic and exerts its therapeutic effects through a multi-receptor antagonist profile. Its primary mechanism of action is the blockade of dopamine D₂ and D₃ receptors in the brain.[3] It also exhibits affinity for α₁- and α₂-adrenergic receptors.[3] The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia.

Receptor Binding Profile

Table 3: Receptor Binding Affinities (Ki, nM) for Cariprazine

ReceptorKi (nM)
Dopamine D₂0.49
Dopamine D₃0.085
Serotonin 5-HT₁ₐ2.6
Serotonin 5-HT₂ₐ18.8
Serotonin 5-HT₂ₑ0.58
Histamine H₁23.4
Adrenergic α₁ₐ132

Note: Data presented is for Cariprazine and is intended to be illustrative of the receptor binding profile of a D₂/D₃ antagonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following section provides protocols for a dopamine D₂ receptor binding assay, a rodent pharmacokinetic study, and an LC-MS/MS quantification method for Carpipramine in plasma.

Dopamine D₂ Receptor Binding Assay using [³H]-Spiperone

This protocol describes an in vitro competitive radioligand binding assay to determine the affinity of a test compound (e.g., Carpipramine) for the dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D₂ receptors.

  • [³H]-Spiperone (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[4]

  • Non-specific binding control: (+)-Butaclamol (2µM).[4]

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membranes from HEK293-hD₂ cells as per standard laboratory protocols.[5]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • Crude cell membranes (~40 µg of protein).[4]

    • [³H]-Spiperone (final concentration of 2–4 nM).[4]

    • Varying concentrations of the test compound (Carpipramine).

    • For non-specific binding wells, add 2 µM (+)-Butaclamol instead of the test compound.[4]

  • Incubation: Incubate the plate for 1 hour at 30°C on a temperature-controlled shaker.[4]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Rodent Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of Carpipramine in rats or mice.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Carpipramine formulation for intravenous (IV) and oral (PO) administration.

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • -80°C freezer for sample storage.

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals for at least one week before the study. Randomly assign animals to different treatment groups (e.g., IV and PO administration) and time points for sample collection.[6]

  • Drug Administration:

    • IV Group: Administer a single dose of Carpipramine via tail vein injection.

    • PO Group: Administer a single dose of Carpipramine via oral gavage.

  • Blood Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes), collect blood samples from each animal via a suitable method (e.g., tail vein, retro-orbital sinus).[7]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes) to separate the plasma.[6]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[6]

  • Tissue Collection (Optional): At the end of the study, animals can be euthanized, and various tissues (e.g., brain, liver, kidney) can be collected to assess drug distribution.[6]

  • Data Analysis: Analyze the plasma samples for Carpipramine concentration using a validated analytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

LC-MS/MS Quantification of Carpipramine in Plasma

This protocol describes a method for the quantitative analysis of Carpipramine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.

Materials:

  • Plasma samples from the pharmacokinetic study.

  • This compound (Internal Standard, IS).

  • Acetonitrile (for protein precipitation).

  • UPLC-MS/MS system.

  • Analytical column (e.g., C18 column).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS solution (Carpipramine-d10).[8]

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.[8]

    • Vortex the mixture for 5 minutes.[8]

    • Centrifuge at 15,000 rpm for 8 minutes at 4°C.[8]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.[9]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto the UPLC system. Use a suitable gradient elution with a mobile phase consisting of, for example, ammonium formate buffer and an organic solvent like methanol or acetonitrile to achieve chromatographic separation on a C18 column.

    • Mass Spectrometry: Detect Carpipramine and the IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte in prepared standards. Determine the concentration of Carpipramine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Visualization

Carpipramine's primary mechanism of action involves the antagonism of presynaptic and postsynaptic dopamine D₂ and D₃ receptors. The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway.

Caption: Proposed mechanism of Carpipramine action in a dopaminergic synapse.

The diagram illustrates that by blocking the presynaptic D₃ autoreceptors, Carpipramine can increase the release of dopamine into the synaptic cleft. Concurrently, by antagonizing the postsynaptic D₂ receptors, it inhibits downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway, and modulates ion channel activity.[10][11] This dual action contributes to its antipsychotic effects.

Conclusion

This compound is a critical tool for the precise quantification of Carpipramine in biological matrices, facilitating essential pharmacokinetic and drug metabolism research. The parent compound, Carpipramine, is an effective atypical antipsychotic with a complex pharmacology centered on the antagonism of dopamine D₂ and D₃ receptors. The in-depth understanding of its chemical properties, receptor binding profile, and the application of robust experimental protocols are fundamental for ongoing research and the development of novel therapeutics for psychiatric disorders. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in this field.

References

The Multifaceted Antagonism of Carpipramine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carpipramine, a tricyclic atypical antipsychotic, exerts its therapeutic effects through a complex interplay with multiple neurotransmitter systems in the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of Carpipramine, focusing on its receptor pharmacology, associated signaling pathways, and the experimental methodologies used to elucidate its activity. While specific quantitative binding data for Carpipramine is limited in publicly available literature, this guide synthesizes the current understanding of its qualitative receptor profile and the canonical signaling cascades associated with its targets.

Receptor Binding Profile

Carpipramine is characterized by its broad-spectrum antagonism at several key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis and mood disorders. Its primary mechanism involves the blockade of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Additionally, Carpipramine exhibits significant affinity for histamine H1, and alpha-1 and alpha-2 adrenergic receptors, contributing to its unique clinical profile, including sedative and hypotensive effects.[1]

The table below summarizes the known receptor binding profile of Carpipramine. It is important to note that while the affinity is established, precise quantitative values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for Carpipramine are not consistently reported in readily accessible scientific literature. The relative potency is inferred from preclinical pharmacological studies.[1][2]

Receptor TargetActionImplicated Therapeutic EffectsImplicated Side Effects
Dopamine D2 AntagonistReduction of positive psychotic symptoms (e.g., hallucinations, delusions)Extrapyramidal symptoms (at high doses), hyperprolactinemia
Serotonin 5-HT2A AntagonistReduction of negative psychotic symptoms, improvement in cognitive function, anxiolysisWeight gain, metabolic disturbances
Serotonin 5-HT2C AntagonistAnxiolysis, potential antidepressant effectsWeight gain, metabolic disturbances
Histamine H1 AntagonistSedation, hypnotic effectsSedation, weight gain, drowsiness
Alpha-1 Adrenergic AntagonistAnxiolysis, potential reduction of nightmaresOrthostatic hypotension, dizziness, reflex tachycardia
Alpha-2 Adrenergic AntagonistPotential antidepressant and anxiolytic effects---
Muscarinic (Cholinergic) AntagonistReduction of extrapyramidal symptomsDry mouth, blurred vision, constipation, urinary retention, cognitive impairment

Signaling Pathways Modulated by Carpipramine

The therapeutic and adverse effects of Carpipramine are a direct consequence of its modulation of intracellular signaling cascades downstream of its target receptors. As an antagonist, Carpipramine blocks the binding of endogenous ligands (e.g., dopamine, serotonin, histamine, norepinephrine) to their respective receptors, thereby inhibiting their canonical signaling pathways.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are predominantly coupled to the Gi/o family of G-proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Carpipramine, by blocking the D2 receptor, prevents this inhibitory signaling, leading to a disinhibition of the adenylyl cyclase pathway.

D2_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Carpipramine Carpipramine Carpipramine->D2R G_protein Gi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Carpipramine's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are coupled to the Gq/11 family of G-proteins. Activation by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Carpipramine's antagonism at the 5-HT2A receptor inhibits this signaling cascade.

HT2A_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Carpipramine Carpipramine Carpipramine->HT2A_R Gq_protein Gq/11 HT2A_R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Inhibition of 5-HT2A receptor signaling by Carpipramine.
Histamine H1 Receptor Signaling Pathway

Similar to 5-HT2A receptors, histamine H1 receptors are coupled to Gq/11 G-proteins. Histamine binding activates the PLC-IP3/DAG pathway, leading to increased intracellular calcium and PKC activation. Carpipramine's potent H1 antagonism blocks these effects, contributing to its sedative properties.

H1_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Carpipramine Carpipramine Carpipramine->H1R Gq_protein Gq/11 H1R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Carpipramine's blockade of the H1 receptor signaling cascade.
Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are also coupled to the Gq/11 G-protein family. Their activation by norepinephrine initiates the PLC-IP3/DAG signaling cascade, leading to smooth muscle contraction and other physiological responses. Carpipramine's antagonism of these receptors contributes to its hypotensive effects.

A1_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Norepinephrine Norepinephrine A1R Alpha-1 Adrenergic Receptor Norepinephrine->A1R Carpipramine Carpipramine Carpipramine->A1R Gq_protein Gq/11 A1R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Inhibition of alpha-1 adrenergic receptor signaling by Carpipramine.

Experimental Protocols

The characterization of Carpipramine's receptor binding profile is primarily achieved through in vitro radioligand binding assays. Below is a generalized protocol representative of the methodology used to determine the binding affinity of a compound like Carpipramine to its target receptors.

Radioligand Binding Assay (General Protocol)

This protocol outlines the steps for a competitive binding assay to determine the Ki of Carpipramine for a specific receptor (e.g., Dopamine D2).

Objective: To determine the binding affinity (Ki) of Carpipramine for the target receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Carpipramine: A range of concentrations.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: Appropriate buffer for the specific receptor assay.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Reaction Mixture Preparation: In a series of microcentrifuge tubes or a 96-well plate, combine the membrane preparation, assay buffer, and either:

    • Buffer only (for total binding).

    • Non-specific binding control (for non-specific binding).

    • Varying concentrations of Carpipramine.

  • Radioligand Addition: Add the radioligand at a concentration near its dissociation constant (Kd) to all tubes/wells.

  • Incubation: Incubate the reaction mixtures at a specific temperature and for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube/well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Carpipramine concentration.

    • Determine the IC50 value (the concentration of Carpipramine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixtures (Membranes, Buffer, Carpipramine/Control) Start->Prepare_Mixture Add_Radioligand Add Radioligand Prepare_Mixture->Add_Radioligand Incubate Incubate to Reach Equilibrium Add_Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Data Analysis (Calculate IC50 and Ki) Measure_Radioactivity->Analyze_Data End End: Determine Binding Affinity Analyze_Data->End

Generalized workflow for a radioligand binding assay.

Conclusion

Carpipramine's mechanism of action is characterized by its promiscuous antagonism of multiple neurotransmitter receptors, with its primary antipsychotic effects attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors. Its sedative and cardiovascular side effects are a consequence of its interaction with histamine H1 and alpha-1 adrenergic receptors, respectively. A comprehensive understanding of its complex pharmacology is crucial for optimizing its therapeutic use and for the development of future antipsychotic agents with improved efficacy and tolerability profiles. Further research is warranted to delineate the precise quantitative binding affinities and the nuanced downstream signaling consequences of Carpipramine's interactions with its various receptor targets.

References

A-8-carpipramine (Deuterated Carpipramine): A Projected Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

November 12, 2025

Abstract

This document provides a projected pharmacological profile of A-8-carpipramine, a deuterated version of the atypical antipsychotic Carpipramine. As there is currently no publicly available data on deuterated Carpipramine, this profile is constructed based on the known pharmacology of Carpipramine and the established principles of the kinetic isotope effect conferred by deuterium substitution. The primary hypothesis is that deuteration at metabolically active sites will reduce the rate of metabolism, leading to an altered pharmacokinetic profile, potentially offering a longer half-life, increased exposure, and a more stable plasma concentration. This could translate to an improved dosing regimen and potentially a different side-effect profile compared to the parent compound. This guide outlines the known receptor binding affinities of Carpipramine, its established signaling pathways, and projects the expected pharmacokinetic changes upon deuteration. Detailed experimental protocols for a comparative analysis are provided to guide future research.

Introduction

Carpipramine is an atypical antipsychotic used in some countries for the treatment of schizophrenia and anxiety.[1] It possesses a complex pharmacology, interacting with multiple neurotransmitter systems, including dopamine, serotonin, adrenergic, and histamine receptors.[2][3] Like many tricyclic compounds, Carpipramine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3]

Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope deuterium, is a drug development strategy to improve pharmacokinetic properties.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of metabolism at the site of deuteration, especially if that site is a primary target for metabolic enzymes like CYPs.[7][8] This modification can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially reduced formation of certain metabolites.[4][9] The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.[6][10]

This document projects the pharmacological profile of a deuterated Carpipramine, herein referred to as A-8-carpipramine, assuming deuteration at one or more key metabolic sites.

Projected Pharmacological Profile

Pharmacodynamics: Receptor Binding Affinity

Deuteration is not expected to significantly alter the intrinsic binding affinity of the molecule to its target receptors. The shape and electronic properties of the molecule, which govern receptor interactions, remain largely unchanged. Therefore, A-8-carpipramine is projected to have a receptor binding profile nearly identical to that of Carpipramine.

The known receptor targets for Carpipramine include dopamine D2, serotonin 5-HT2A/2C, alpha-1 adrenergic, and histamine H1 receptors.[2][3] The drug acts as an antagonist at these sites.[3]

Table 1: Projected Receptor Binding Profile of A-8-carpipramine (Based on known Carpipramine data)

Receptor Target Action Affinity (Ki) Therapeutic Relevance
Dopamine D2 Antagonist Moderate to High Antipsychotic effects (mitigation of positive symptoms)[2][3]
Serotonin 5-HT2A Antagonist High Atypical antipsychotic properties, mood stabilization[2][3]
Serotonin 5-HT2C Antagonist High Anxiolytic and mood-stabilizing effects[2]
Alpha-1 Adrenergic Antagonist High Sedation, potential for orthostatic hypotension[2][11]
Histamine H1 Antagonist High Sedative and calming effects[2][3]

| Muscarinic | Antagonist | Moderate | Anticholinergic side effects (e.g., dry mouth, constipation)[2] |

Pharmacokinetics: The Impact of Deuteration

The primary divergence between Carpipramine and A-8-carpipramine is expected in their pharmacokinetic profiles. Carpipramine is metabolized in the liver by CYP450 enzymes, with CYP2D6 being a likely key contributor, as is common for many tricyclic antipsychotics.[3] Metabolic pathways include hydroxylation of the iminodibenzyl ring and modifications to the piperidine side-chain.[12]

By strategically placing deuterium at these metabolically labile positions, the rate of enzymatic breakdown can be slowed.

Table 2: Projected Comparative Pharmacokinetic Parameters

Parameter Carpipramine (Parent Compound) A-8-carpipramine (Projected) Rationale for Projection
Metabolism Extensive hepatic metabolism via CYP450 enzymes (e.g., CYP2D6, CYP3A4).[2][3] Reduced rate of Phase I metabolism at deuterated sites. Kinetic Isotope Effect (KIE) slows C-D bond cleavage compared to C-H bond cleavage.[6][8]
Half-life (t1/2) Moderate Longer Slower metabolic clearance leads to prolonged persistence in the body.[13]
AUC (Area Under the Curve) Standard Increased Reduced first-pass metabolism and slower clearance increase total drug exposure.[9]
Cmax (Maximum Concentration) Standard Potentially Lower or Similar Slower absorption or reduced first-pass effect could modulate peak concentration.

| Metabolite Profile | Multiple metabolites formed, including hydroxylated species.[12] | Potentially altered ratio of parent drug to metabolites; reduced formation of metabolites resulting from cleavage at the deuterated site. | Deuteration can redirect metabolism towards alternative pathways.[4] |

Signaling Pathways

The therapeutic and side effects of Carpipramine and, by extension, A-8-carpipramine are mediated through the modulation of several downstream signaling pathways following receptor antagonism.

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway d2 D2R Antagonism (Carpipramine) ac Adenylyl Cyclase (Inhibition Blocked) d2->ac Blocks Gi camp ↑ cAMP ac->camp pka ↑ PKA Activity camp->pka darpp32 ↑ DARPP-32 Phosphorylation pka->darpp32 downstream_d2 Modulation of Gene Expression & Neuronal Excitability darpp32->downstream_d2 ht2a 5-HT2A Antagonism (Carpipramine) plc Phospholipase C (Activation Blocked) ht2a->plc Blocks Gq ip3_dag ↓ IP3 & DAG plc->ip3_dag ca_pkc ↓ Ca²⁺ Release & PKC Activation ip3_dag->ca_pkc downstream_5ht2a Altered Neuronal Signaling & Plasticity ca_pkc->downstream_5ht2a

Caption: Key signaling pathways modulated by Carpipramine's antagonism at D2 and 5-HT2A receptors.

Proposed Experimental Protocols

To validate the projected profile of A-8-carpipramine, a series of comparative in vitro and in vivo studies against the parent compound, Carpipramine, are necessary.

Comparative Receptor Binding Assay

Objective: To confirm that deuteration does not alter the binding affinity of the compound for its primary receptor targets.

Methodology:

  • Preparation of Receptor Membranes: Prepare membrane fractions from cell lines expressing high levels of human recombinant D2, 5-HT2A, 5-HT2C, α1-adrenergic, and H1 receptors.

  • Radioligand Competition Assay:

    • Perform competitive binding experiments using a constant concentration of a suitable radioligand for each receptor (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ) and increasing concentrations of unlabeled Carpipramine or A-8-carpipramine.

    • Incubate membranes, radioligand, and competitor compound in an appropriate binding buffer.

    • Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters (e.g., using a cell harvester).[14]

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate IC₅₀ values (the concentration of competitor that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.

    • Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

    • Compare the Ki values obtained for Carpipramine and A-8-carpipramine.

G prep Prepare Receptor Membranes & Reagents incubate Incubate: Membrane + Radioligand + Competitor (Carpipramine or A-8-carpipramine) prep->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for the comparative receptor binding assay.

Comparative In Vitro Metabolic Stability Assay

Objective: To quantify the difference in metabolic rate between Carpipramine and A-8-carpipramine.

Methodology:

  • System Preparation: Use human liver microsomes (HLM) or cryopreserved human hepatocytes as the in vitro metabolic system.[15]

  • Incubation:

    • Pre-warm HLM or hepatocyte suspension to 37°C.

    • Initiate the metabolic reaction by adding Carpipramine or A-8-carpipramine (e.g., at 1 µM final concentration) to the system, which has been fortified with an NADPH-regenerating system (for HLM).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).

    • Calculate the in vitro half-life (t1/2 = 0.693 / k).

    • Calculate intrinsic clearance (Clint).[15]

    • Compare the t1/2 and Clint values for Carpipramine and A-8-carpipramine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sys Prepare Human Liver Microsomes + NADPH incubate Incubate at 37°C prep_sys->incubate prep_comp Prepare Drug Solutions (Carpipramine & A-8-carpipramine) prep_comp->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench lcms LC-MS/MS Analysis quench->lcms calc Calculate t½ and Intrinsic Clearance lcms->calc

References

Carpipramine-d10 Dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Carpipramine-d10 Dihydrochloride, a deuterated analog of the atypical antipsychotic Carpipramine. This document details its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its interactions with key neurotransmitter receptors.

Core Chemical and Physical Data

This compound is a stable-labeled isotropic form of Carpipramine Dihydrochloride. The deuteration provides a valuable tool for pharmacokinetic and metabolic studies, allowing for its differentiation from the unlabeled parent compound in biological matrices.

PropertyValue
Compound Name This compound
CAS Number 7075-03-8 (for unlabeled Carpipramine Dihydrochloride)
Molecular Formula C₂₈H₂₈D₁₀N₄O · 2HCl
Molecular Weight 529.62 g/mol

Pharmacological Profile: A Multi-Receptor Antagonist

Receptor TargetAction
Dopamine D2Antagonist
Serotonin 5-HT2AAntagonist
Histamine H1Antagonist/Inverse Agonist
Adrenergic Alpha-1Antagonist

Signaling Pathways and Mechanism of Action

Carpipramine's antipsychotic and anxiolytic effects are attributed to its ability to block the signaling of key neurotransmitters. By acting as an antagonist, it prevents the binding of endogenous ligands to their respective receptors, thereby modulating downstream signaling cascades.

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Histamine Histamine H1R H1 Receptor Histamine->H1R Norepinephrine Norepinephrine A1R Alpha-1 Receptor Norepinephrine->A1R Carpipramine Carpipramine Carpipramine->D2R Carpipramine->HT2AR Carpipramine->H1R Carpipramine->A1R

Carpipramine's antagonistic action on multiple receptors.

Experimental Protocols

The characterization of Carpipramine's binding affinity and functional activity at its target receptors is typically performed using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Carpipramine for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or tissue homogenates (e.g., rat brain cortex) are lysed and centrifuged to isolate the cell membranes containing the receptors.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors, [³H]-Pyrilamine for H1 receptors, or [³H]-Prazosin for Alpha-1 receptors) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled Carpipramine are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known antagonist for the receptor.

  • Incubation and Filtration:

    • The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of Carpipramine that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Membrane Preparation (Receptor Source) D Incubation to Equilibrium A->D B Radioligand (e.g., [3H]-Spiperone) B->D C Unlabeled Carpipramine (Increasing Concentrations) C->D E Rapid Filtration D->E Separates bound from free ligand F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Workflow for a competitive radioligand binding assay.
Functional Assays

Objective: To determine the functional consequence of Carpipramine binding to a receptor (i.e., agonist, antagonist, or inverse agonist activity).

1. Gq-Coupled Receptor Assay (e.g., 5-HT2A, Alpha-1 Adrenergic, H1 Receptors) - Calcium Flux Assay:

  • Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.

  • Methodology:

    • Cells expressing the receptor of interest are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

    • A baseline fluorescence reading is established.

    • Cells are pre-incubated with varying concentrations of Carpipramine.

    • A known agonist for the receptor is added to stimulate a calcium response.

    • The change in fluorescence intensity is measured over time using a fluorometric plate reader or flow cytometer.

    • Antagonist activity is determined by the ability of Carpipramine to inhibit the agonist-induced calcium flux.

2. Gi-Coupled Receptor Assay (e.g., Dopamine D2 Receptor) - cAMP Assay:

  • Principle: Activation of Gi-coupled receptors inhibits the production of cyclic AMP (cAMP). This decrease in cAMP levels can be quantified.

  • Methodology:

    • Cells expressing the receptor of interest are treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

    • Cells are pre-incubated with varying concentrations of Carpipramine.

    • A known agonist for the receptor is added to inhibit cAMP production.

    • The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

    • Antagonist activity is determined by the ability of Carpipramine to reverse the agonist-induced inhibition of cAMP production.

cluster_gq Gq-Coupled Pathway cluster_gi Gi-Coupled Pathway A1 Agonist Binding B1 PLC Activation A1->B1 C1 IP3 Production B1->C1 D1 Ca2+ Release C1->D1 E1 Carpipramine Blocks E1->A1 A2 Agonist Binding B2 Adenylyl Cyclase Inhibition A2->B2 C2 Decreased cAMP B2->C2 D2 Carpipramine Blocks D2->A2

Functional consequences of Carpipramine's antagonism.

An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Carpipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpipramine, a tricyclic atypical antipsychotic, exerts its therapeutic effects through a multi-faceted antagonism of several key neurotransmitter receptors. This technical guide provides a comprehensive overview of the existing in vitro and in vivo data on Carpipramine, with a focus on its mechanism of action, pharmacological effects, and metabolic profile. While quantitative binding and functional assay data for Carpipramine are not extensively available in publicly accessible literature, this document synthesizes the available qualitative information and outlines the standard experimental protocols used to characterize such compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antipsychotic drugs.

Introduction

Carpipramine is a second-generation (atypical) antipsychotic of the tricyclic class, historically used in the management of schizophrenia and other psychotic disorders.[1] Its clinical profile is characterized by a broad spectrum of activity, addressing both positive and negative symptoms of schizophrenia, which is attributed to its complex pharmacodynamic profile.[2][3] This document provides a detailed examination of the preclinical data that form the basis of our understanding of Carpipramine's pharmacology.

Mechanism of Action

Carpipramine's antipsychotic effect is primarily mediated by its antagonist activity at multiple neurotransmitter receptors in the central nervous system (CNS).[1][2] The key pharmacological actions include:

  • Dopamine D2 Receptor Antagonism: Like other antipsychotics, Carpipramine blocks D2 receptors, which is thought to be crucial for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][4]

  • Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[2] Blockade of 5-HT2C receptors may also play a role in its therapeutic effects.[2]

  • Histamine H1 Receptor Antagonism: Carpipramine's antagonism of H1 receptors is responsible for its sedative effects.[1]

  • Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.[4]

The following diagram illustrates the primary receptor targets of Carpipramine.

Carpipramine_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Downstream Effects Carpipramine Carpipramine D2 Dopamine D2 Receptor Carpipramine->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Carpipramine->HT2A Antagonism HT2C Serotonin 5-HT2C Receptor Carpipramine->HT2C Antagonism H1 Histamine H1 Receptor Carpipramine->H1 Antagonism A1 Alpha-1 Adrenergic Receptor Carpipramine->A1 Antagonism Antipsychotic Antipsychotic Effects (Positive Symptoms) D2->Antipsychotic EPS_Negative Reduced Extrapyramidal Symptoms (Negative Symptom Improvement) HT2A->EPS_Negative HT2C->EPS_Negative Sedation Sedation H1->Sedation Hypotension Orthostatic Hypotension A1->Hypotension

Figure 1: Primary receptor targets and downstream effects of Carpipramine.

In Vitro Studies

In vitro studies are fundamental to characterizing the pharmacological profile of a drug by examining its interaction with specific molecular targets.

Receptor Binding Affinity

Table 1: Summary of Carpipramine Receptor Binding Affinity (Qualitative)

Receptor TargetAffinity
Dopamine D2High[4]
Serotonin 5-HT2AHigh[2]
Serotonin 5-HT2CHigh[2]
Histamine H1High[1]
Alpha-1 AdrenergicHigh[4]
Functional Assays

Functional assays measure the effect of a drug on the biological response of a cell or tissue following receptor binding. These are often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). As with binding affinities, specific quantitative data for Carpipramine from functional assays are not widely reported. The available literature indicates that Carpipramine acts as an antagonist at its primary receptor targets.[1][2][4]

Experimental Protocols

This protocol outlines a general procedure for determining the binding affinity of a test compound like Carpipramine to a specific receptor.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of Carpipramine prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2: General workflow for a radioligand receptor binding assay.
  • Materials: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptors), a specific radioligand (e.g., [3H]-spiperone for D2 receptors), test compound (Carpipramine), incubation buffer, and a filtration apparatus.

  • Procedure:

    • Cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound (Carpipramine) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.

    • The filter mat is washed to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Studies

In vivo studies are essential for understanding the pharmacological effects of a drug in a whole, living organism. These studies provide insights into a drug's efficacy, side effect profile, and pharmacokinetics.

Behavioral Models

The catalepsy test in rodents is a widely used model to predict the extrapyramidal side effects (motor stiffness) of antipsychotic drugs, which are primarily associated with D2 receptor blockade.

  • Principle: The test measures the time an animal maintains an externally imposed, awkward posture.

  • General Protocol:

    • A rodent (typically a rat) is administered Carpipramine or a vehicle control.

    • At a specified time after administration, the animal's forepaws are placed on an elevated horizontal bar.

    • The latency to remove both paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.

Catalepsy_Test_Workflow start Start administer Administer Carpipramine or vehicle to rodent start->administer place_on_bar Place forepaws on elevated bar administer->place_on_bar measure_latency Measure latency to remove both paws place_on_bar->measure_latency end End measure_latency->end

Figure 3: Simplified workflow of the catalepsy test in rodents.

The CAR test is a predictive model for the antipsychotic efficacy of a drug. It assesses the ability of a compound to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.[5]

  • Principle: An animal is trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

  • General Protocol:

    • A rodent is placed in a shuttle box with two compartments.

    • A conditioned stimulus (CS) is presented, followed by an unconditioned stimulus (US; foot shock).

    • The animal learns to move to the other compartment upon presentation of the CS to avoid the US.

    • Once the avoidance response is learned, the animal is treated with Carpipramine or a vehicle.

    • The number of successful avoidances and escapes (moving to the other compartment after the US has started) is recorded. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic activity.[5]

Neurochemical Studies

Studies in rats have shown that Carpipramine can influence the metabolism of biogenic amines in the brain. For instance, chronic treatment with Carpipramine has been shown to maintain an elevated level of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine metabolite.[4]

Pharmacokinetics and Metabolism

The metabolic fate of Carpipramine has been studied in several species, including rats, rabbits, dogs, and humans.[6]

  • Absorption and Excretion: After oral administration, Carpipramine is absorbed and subsequently excreted in both urine and feces.[6]

  • Metabolism: Carpipramine undergoes extensive metabolism, leading to the formation of numerous metabolites.[6] The primary metabolic pathways identified are:

    • Hydroxylation of the iminodibenzyl ring.

    • Hydroxylation of the terminal piperidine ring of the side chain.

    • Cyclization and dehydrogenation of the 2-piperidinol group on the side chain.[6]

  • Enzymatic Pathways: The metabolism of Carpipramine is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 being a key enzyme involved.[1]

Table 2: Summary of Carpipramine Pharmacokinetics

ParameterDescription
Absorption Orally absorbed[6]
Metabolism Extensive hepatic metabolism via CYP enzymes (e.g., CYP2D6)[1][6]
Metabolic Pathways Hydroxylation, cyclization, dehydrogenation[6]
Excretion Urine and feces[6]

Conclusion

Carpipramine is a tricyclic atypical antipsychotic with a complex pharmacological profile, characterized by its antagonist activity at dopamine D2, serotonin 5-HT2A/2C, histamine H1, and alpha-1 adrenergic receptors. While specific quantitative in vitro data are not extensively documented in the public domain, qualitative evidence confirms its high affinity for these targets. In vivo studies in animal models demonstrate its effects on biogenic amine metabolism and its activity in behavioral paradigms predictive of antipsychotic efficacy. The drug undergoes extensive metabolism in humans and various animal species. This technical guide provides a consolidated overview of the available preclinical data on Carpipramine and outlines the standard experimental procedures for its pharmacological characterization, serving as a valuable resource for researchers in the field of antipsychotic drug development.

References

Carpipramine Metabolism: A Deep Dive into Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and resulting metabolites of carpipramine, an antipsychotic medication. The information presented herein is intended to support research, discovery, and clinical development efforts within the pharmaceutical and biomedical fields. Carpipramine undergoes extensive metabolism, primarily in the liver, leading to a diverse array of byproducts. Understanding these metabolic routes is crucial for comprehending its pharmacokinetic profile, potential drug interactions, and overall therapeutic and toxicological effects.

Overview of Carpipramine Metabolism

Carpipramine is principally metabolized in the liver, where it is transformed by cytochrome P450 (CYP) enzymes.[1] This process is a critical determinant of the drug's half-life and duration of action, thereby influencing dosing regimens and potential interactions with other medications.[1] Studies have identified three primary metabolic pathways for carpipramine:

  • Hydroxylation of the iminodibenzyl ring: This reaction introduces a hydroxyl group onto the core three-ring structure of the molecule.

  • Hydroxylation of the terminal piperidine ring: The piperidine moiety at the end of the side chain can also be hydroxylated.

  • Cyclization and dehydrogenation of the 2-piperidinol group: This pathway involves a modification of the side chain, leading to a cyclized and dehydrogenated derivative.[2][3][4]

Through these pathways, a significant number of metabolites are produced. Research has detected between 20 and 25 distinct metabolites, with 16 of them having been successfully isolated and identified.[2][3] Additionally, several of these metabolites can undergo further conjugation reactions, forming conjugates that are then excreted in the urine.[2][3]

Key Metabolic Pathways and Metabolites

The biotransformation of carpipramine is a multi-step process involving various enzymatic reactions. Below is a detailed description of the major pathways and the resulting classes of metabolites.

Phase I Metabolism: Oxidation

The initial phase of carpipramine metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 system.

Hydroxylation is a major metabolic route for carpipramine, occurring at two primary sites:

  • Iminodibenzyl Ring Hydroxylation: The aromatic core of the carpipramine molecule is susceptible to hydroxylation, leading to phenolic or alcoholic derivatives. This process can occur without any modification to the side chain.[2][3]

  • Piperidine Ring Hydroxylation: The terminal piperidine ring of the side chain can also undergo hydroxylation, specifically at the 2-position, forming a 2-piperidinol group.[2][3]

A unique metabolic pathway observed for carpipramine involves the cyclization and subsequent dehydrogenation of the 2-piperidinol group on the side chain.[2][3] This transformation results in a novel class of metabolites.

Phase II Metabolism: Conjugation

Following Phase I oxidation, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. The primary conjugation pathway for carpipramine metabolites is glucuronidation. These glucuronide conjugates are more water-soluble, facilitating their excretion from the body, primarily via the urine.[2][3]

Experimental Protocols for Metabolite Identification

The identification and characterization of carpipramine metabolites have been achieved through a combination of analytical techniques.

Sample Preparation and Extraction
  • Source: Metabolites have been identified from both urine and feces in various species, including rats, rabbits, dogs, and humans, following oral administration of carpipramine.[2][3]

  • Extraction: A general procedure for extracting metabolites from fecal samples involves homogenization, followed by a series of solvent extractions to isolate the compounds of interest.

Chromatographic Separation
  • Thin-Layer Chromatography (TLC): TLC has been utilized as an initial method for separating the various metabolites present in biological samples.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more robust and quantitative method for separating the complex mixture of carpipramine and its metabolites.[2][3]

Structural Elucidation

The precise chemical structures of the isolated metabolites have been determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

Visualizing Carpipramine's Metabolic Fate

To illustrate the intricate network of carpipramine's biotransformation, the following diagrams depict the key metabolic pathways and experimental workflows.

Carpipramine_Metabolic_Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Carpipramine Carpipramine Hydroxylated_Iminodibenzyl Hydroxylated Iminodibenzyl Metabolites Carpipramine->Hydroxylated_Iminodibenzyl Hydroxylation (Iminodibenzyl Ring) Hydroxylated_Piperidine Hydroxylated Piperidine Metabolites Carpipramine->Hydroxylated_Piperidine Hydroxylation (Piperidine Ring) Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Iminodibenzyl->Glucuronide_Conjugates Glucuronidation Cyclized_Dehydrogenated Cyclized & Dehydrogenated Metabolites Hydroxylated_Piperidine->Cyclized_Dehydrogenated Cyclization & Dehydrogenation Hydroxylated_Piperidine->Glucuronide_Conjugates Glucuronidation Excretion Excretion (Urine, Feces) Cyclized_Dehydrogenated->Excretion Glucuronide_Conjugates->Excretion

Caption: Major metabolic pathways of carpipramine.

Metabolite_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Structure Elucidation Biological_Sample Biological Sample (Urine, Feces) Extraction Solvent Extraction Biological_Sample->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR IR Infrared Spectroscopy (IR) HPLC->IR Identified_Metabolites Identified Metabolites MS->Identified_Metabolites NMR->Identified_Metabolites IR->Identified_Metabolites

References

Receptor Binding Affinity of Carpipramine and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Carpipramine and its analogs. Carpipramine, an atypical antipsychotic, and its related compounds exhibit complex pharmacological profiles by interacting with a wide range of neurotransmitter receptors. Understanding these interactions is crucial for elucidating their therapeutic mechanisms and guiding the development of novel psychotropic agents. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Receptor Binding Profiles

The receptor binding affinities of Carpipramine and its key analogs, Clocapramine and Cariprazine, have been characterized at various monoaminergic receptors. The data, presented as inhibition constants (Ki), are summarized in the tables below. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Carpipramine and Analogs
ReceptorCarpipramineClocapramineCariprazine
Dopamine Receptors
D₂High Affinity[1]High Affinity[2]0.49 (D₂L), 0.69 (D₂S)[3]
D₃High Affinity[1]High Affinity0.085[3]
Serotonin Receptors
5-HT₁AModerate Affinity-2.6[3]
5-HT₂AHigh Affinity[4]High Affinity[2]18.8[3]
5-HT₂B--0.58[3]
5-HT₂C--134[3]
Adrenergic Receptors
α₁AHigh Affinity[1]High Affinity[2]155[3]
α₂High Affinity[1]High Affinity[2]-
Histamine Receptors
H₁High Affinity[4]-23.2[3]
Muscarinic Receptors
M₁-M₅No Appreciable Affinity-No Appreciable Affinity (IC₅₀ >1000 nM)[3][5]

Data for Carpipramine and Clocapramine are primarily qualitative ("High Affinity") as specific Ki values were not available in the reviewed literature. Cariprazine data is from in vitro studies.

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays. These assays measure the ability of a test compound (e.g., Carpipramine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Protocol Outline

A generalized workflow for a competitive radioligand binding assay is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_mem Receptor-Containing Membrane Preparation incubation Incubate Membranes, Radioligand, and Test Compound prep_mem->incubation prep_radio Radioligand Preparation prep_radio->incubation prep_test Test Compound (e.g., Carpipramine) Serial Dilution prep_test->incubation separation Rapid Filtration to Separate Bound and Free Radioligand incubation->separation detection Quantify Radioactivity of Bound Ligand separation->detection analysis Data Analysis (IC₅₀ and Ki Determination) detection->analysis

Caption: General workflow for a competitive radioligand binding assay.
Specific Receptor Assay Protocols

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human dopamine D₂L receptor.

  • Radioligand: [³H]-Spiperone (a potent D₂ antagonist).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Procedure:

    • Cell membranes are incubated with various concentrations of the test compound and a fixed concentration of [³H]-Spiperone.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ antagonist, such as haloperidol (10 µM).

    • The incubation is carried out at room temperature for a specified time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • IC₅₀ values are determined from competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.[6]

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT₂A receptor.[7]

  • Radioligand: [³H]-Ketanserin (a selective 5-HT₂A antagonist).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • A mixture containing the cell membranes, [³H]-Ketanserin, and varying concentrations of the test compound is incubated.

    • Non-specific binding is determined using an excess of an unlabeled 5-HT₂A antagonist, such as mianserin (10 µM).

    • Following incubation, the mixture is filtered through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.[8]

    • Filters are washed with cold buffer, and the bound radioactivity is measured.

    • Data analysis is performed as described for the D₂ receptor assay.

  • Receptor Source: Membranes from cells stably expressing human α₁-adrenergic receptor subtypes (α₁A, α₁B, α₁D).

  • Radioligand: [³H]-Prazosin (a high-affinity α₁ antagonist).

  • Assay Buffer: Tris-HCl buffer with appropriate ions.

  • Procedure:

    • Membrane preparations are incubated with [³H]-Prazosin and the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled α₁ antagonist like phentolamine.

    • The incubation and filtration steps are similar to the other receptor binding assays.

    • Radioactivity is quantified, and binding parameters are calculated.

  • Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human H₁ receptor.[9]

  • Radioligand: [³H]-Mepyramine (a selective H₁ antagonist).[1]

  • Assay Buffer: HEPES buffer.

  • Procedure:

    • Incubation of membranes with [³H]-Mepyramine and the test compound.

    • Non-specific binding is determined using a high concentration of an unlabeled H₁ antagonist, such as diphenhydramine.

    • The reaction is stopped by filtration through Whatman GF/B glass fiber filters.[1]

    • Radioactivity is measured, and data are analyzed to determine binding affinity.

  • Receptor Source: Cloned human M₁ muscarinic acetylcholine receptors expressed in a suitable cell line (e.g., CHO-K1).[10]

  • Radioligand: [³H]-N-methylscopolamine (a non-selective muscarinic antagonist).[10]

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Procedure:

    • Receptor membranes are incubated with [³H]-N-methylscopolamine and the test compound.[10]

    • Non-specific binding is determined in the presence of an excess of an unlabeled muscarinic antagonist like atropine.

    • Following incubation, the bound and free radioligands are separated by filtration.

    • The amount of bound radioactivity is determined, and the binding affinity is calculated.

Signaling Pathways

Carpipramine and its analogs exert their pharmacological effects by modulating intracellular signaling cascades downstream of the receptors they bind to. The primary signaling pathways for the key receptors are depicted below.

Dopamine D₂ Receptor Signaling

D₂ receptors are coupled to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Activates Carpipramine Carpipramine (Antagonist) Carpipramine->D2R Blocks

Caption: Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂A Receptor Signaling

5-HT₂A receptors are coupled to Gq/11 G-proteins.[11] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][11] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHT2A 5-HT₂A Receptor Gq Gαq/11-Gβγ SHT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets Serotonin Serotonin Serotonin->SHT2A Activates Carpipramine Carpipramine (Antagonist) Carpipramine->SHT2A Blocks

Caption: Serotonin 5-HT₂A receptor signaling pathway.
α₁-Adrenergic, Histamine H₁, and Muscarinic M₁ Receptor Signaling

The α₁-adrenergic, histamine H₁, and muscarinic M₁ receptors all primarily couple to the Gq/11 family of G-proteins.[12][13][14] Therefore, their activation initiates the same canonical signaling cascade as the 5-HT₂A receptor, leading to the activation of phospholipase C and the subsequent generation of IP₃ and DAG, resulting in increased intracellular calcium and PKC activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor α₁-Adrenergic / H₁ / M₁ Receptor Gq Gαq/11-Gβγ Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist Norepinephrine / Histamine / Acetylcholine Agonist->Receptor Activates Antagonist Carpipramine (Antagonist) Antagonist->Receptor Blocks

Caption: Canonical Gq/11 signaling pathway for α₁, H₁, and M₁ receptors.

Conclusion

Carpipramine and its analogs are multi-target ligands with complex pharmacological profiles. Their therapeutic effects are likely a result of their combined actions on dopamine, serotonin, adrenergic, and histamine receptors. The quantitative binding data for Cariprazine, in particular, highlights a high affinity for dopamine D₃ and D₂ receptors, as well as significant activity at several serotonin receptor subtypes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of psychopharmacology and drug development. Further research to obtain more precise quantitative binding data for Carpipramine and a broader range of its analogs is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Carpipramine-d10 Dihydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpipramine, a tricyclic antipsychotic, has been a subject of interest in neuroscience research due to its unique pharmacological profile, exhibiting antagonist activity at dopamine, serotonin, adrenergic, and histamine receptors. This technical guide provides an in-depth overview of Carpipramine, with a special focus on its deuterated analog, Carpipramine-d10 Dihydrochloride. The incorporation of ten deuterium atoms makes Carpipramine-d10 an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise and accurate pharmacokinetic and metabolic profiling. This document details the mechanism of action of Carpipramine, its receptor binding affinities, and available pharmacokinetic data. Furthermore, it provides detailed, representative experimental protocols for its quantification in biological matrices and outlines a plausible synthetic pathway for the deuterated standard. The guide is intended to be a comprehensive resource for researchers employing Carpipramine-d10 in their neuroscience research endeavors.

Introduction

Carpipramine is classified as a tricyclic antipsychotic medication with a distinctive pharmacological profile that has been explored for the management of schizophrenia, anxiety, and depressive states.[1] Its therapeutic effects are attributed to its interaction with multiple neurotransmitter systems in the central nervous system.[1][2] For researchers investigating the pharmacokinetics, metabolism, and target engagement of Carpipramine, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible quantitative results. This compound serves this purpose, providing a mass shift of +10 Da, which allows for its clear distinction from the unlabeled drug in mass spectrometric analyses. This guide will delve into the technical details of Carpipramine's pharmacology and the application of its deuterated form in research.

Mechanism of Action and Pharmacology

Carpipramine exerts its pharmacological effects through the modulation of several key neurotransmitter systems. Its primary mechanism involves the antagonism of dopamine D2 receptors, which is a common characteristic of antipsychotic drugs and is linked to the alleviation of positive symptoms of schizophrenia.[1][2] Additionally, Carpipramine demonstrates significant affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[2] The blockade of these receptors is thought to contribute to its antipsychotic efficacy and may mitigate some of the extrapyramidal side effects associated with potent D2 antagonism.

The compound also interacts with other receptor systems, which contributes to its broad pharmacological profile and potential side effects. It is a potent antagonist of α1- and α2-adrenergic receptors, which can lead to cardiovascular effects such as hypotension.[2] Furthermore, Carpipramine exhibits antihistaminic properties through the blockade of histamine H1 receptors, contributing to its sedative effects.[2]

Signaling Pathways

The interaction of Carpipramine with various G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that ultimately modulate neuronal activity. The diagrams below illustrate the principal signaling pathways affected by Carpipramine.

cluster_0 Dopamine D2 Receptor Pathway Carpipramine Carpipramine D2R Dopamine D2 Receptor Carpipramine->D2R Antagonism AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neuronal_Response_D2 Altered Neuronal Response (Antipsychotic Effect) PKA->Neuronal_Response_D2

Figure 1: Carpipramine's antagonism of the Dopamine D2 receptor pathway.

cluster_1 Serotonin 5-HT2A Receptor Pathway Carpipramine_5HT2A Carpipramine HT2AR 5-HT2A Receptor Carpipramine_5HT2A->HT2AR Antagonism PLC Phospholipase C HT2AR->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation Neuronal_Response_5HT2A Modulated Neuronal Excitability Ca_PKC->Neuronal_Response_5HT2A

Figure 2: Carpipramine's antagonism of the Serotonin 5-HT2A receptor pathway.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the available receptor binding affinity data for Carpipramine. It is important to note that comprehensive, publicly available Ki values for a wide range of receptors are limited. The data presented here is compiled from various sources and should be considered as a reference. Researchers are encouraged to consult the primary literature for detailed experimental conditions.

Receptor SubtypeReported Affinity (Qualitative)Reference
Dopamine D2High[2]
α1-AdrenergicHigh[2]
α2-AdrenergicHigh[2]
Serotonin 5-HT2ASignificant[2]
Histamine H1Significant[2]
Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for Carpipramine in humans are not extensively reported in publicly accessible literature. The table below presents a summary of known metabolic pathways. For comparative purposes, pharmacokinetic data for structurally similar tricyclic antipsychotics are often considered.

ParameterValueSpeciesRoute of AdministrationReference
Metabolism
Primary PathwaysHydroxylation of the iminodibenzyl ring, hydroxylation of the terminal piperidine, and cyclization/dehydrogenation of the 2-piperidinol group.Rat, Rabbit, Dog, HumanOral

Researchers should perform their own pharmacokinetic studies to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for Carpipramine in their specific experimental models.

Experimental Protocols

Proposed LC-MS/MS Method for Quantification of Carpipramine in Plasma

This section outlines a representative protocol for the quantitative analysis of Carpipramine in plasma using this compound as an internal standard. This protocol is based on established methods for other tricyclic antipsychotics and should be validated by the end-user.

4.1. Materials and Reagents

  • Carpipramine standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Human plasma (or species-specific plasma)

4.2. Sample Preparation

  • Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of Carpipramine-d10 working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

cluster_2 Sample Preparation Workflow Plasma Plasma Sample (100 µL) Add_IS Add Carpipramine-d10 (10 µL) Plasma->Add_IS Protein_Precip Add Acetonitrile (300 µL) & Vortex Add_IS->Protein_Precip Centrifuge Centrifuge (14,000 rpm, 10 min) Protein_Precip->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject cluster_3 Proposed Deuteration Strategy Precursor Carpipramine Precursor (with piperidine moiety) Deuteration Catalytic Deuterium Exchange (e.g., D2 gas, Pd/C) Precursor->Deuteration Carpipramine_d10 Carpipramine-d10 Deuteration->Carpipramine_d10 Salt_Formation Salt Formation (HCl) Carpipramine_d10->Salt_Formation Final_Product Carpipramine-d10 Dihydrochloride Salt_Formation->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Use of Carpipramine-d10 Dihydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Carpipramine-d10 Dihydrochloride as an internal standard in the quantitative analysis of Carpipramine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Carpipramine is a tricyclic antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Accurate and reliable quantification of Carpipramine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2][3]

Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.[3][4] this compound, with a mass increase of 10 Da due to the substitution of ten hydrogen atoms with deuterium, allows for clear mass spectrometric differentiation from the unlabeled Carpipramine.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Carpipramine (Analyte)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Water (Ultrapure, 18 MΩ·cm)

  • Human Plasma/Serum (Blank)

  • Methyl tert-butyl ether (MTBE)

  • Di-potassium hydrogen phosphate (K2HPO4)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Carpipramine and this compound and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Carpipramine primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve the desired final concentration.

Sample Preparation

Two common methods for sample preparation from plasma or serum are protein precipitation and liquid-liquid extraction.

Protocol 2.3.1: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Protocol 2.3.2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, reducing matrix effects.

  • To 200 µL of plasma/serum sample in a glass tube, add 20 µL of the IS working solution.

  • Add 100 µL of 0.1 M K2HPO4 buffer (pH 9.0).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

Liquid Chromatography (LC):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS):

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The precursor ion for Carpipramine ([M+H]+) is m/z 447.3.[4] Based on common fragmentation patterns of similar molecules, the following MRM transitions are proposed. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carpipramine 447.3141.3Optimize (start at 10-20)
447.3Determine a second stable fragmentOptimize
Carpipramine-d10 457.4151.3Optimize (should be similar to analyte)
457.4Determine a second stable fragmentOptimize

Note on Carpipramine-d10 MRM Transitions: The deuterium atoms are located on the piperidine ring. The fragment m/z 141.3 likely corresponds to a fragment containing this ring. Therefore, the corresponding fragment for the d10-labeled standard is expected to be m/z 151.3. A second product ion for both the analyte and the internal standard should be identified and optimized for confirmatory purposes.

Data Presentation

The following tables represent typical quantitative data that should be generated during method validation. The values provided are for illustrative purposes and should be established for each specific validated method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Carpipramine1 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ1< 15%< 15%± 20%
Low3< 10%< 10%± 15%
Medium100< 10%< 10%± 15%
High800< 10%< 10%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 115%85 - 115%
High80085 - 115%85 - 115%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Carpipramine-d10 (IS) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Carpipramine Calibration->Quantification

Caption: Experimental workflow for the quantification of Carpipramine using Carpipramine-d10 as an internal standard.

Signaling Pathway of Carpipramine

Carpipramine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.

G cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) D2R->Signaling Inhibits/Modulates HT2AR->Signaling Modulates Carpipramine Carpipramine Carpipramine->D2R Blocks Carpipramine->HT2AR Blocks

Caption: Simplified signaling pathway showing Carpipramine's antagonism of dopamine and serotonin receptors.

References

Application Notes and Protocols: Carpipramine-d10 Dihydrochloride in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpipramine is a tricyclic antipsychotic medication utilized in the management of schizophrenia and anxiety disorders.[1] Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2, serotonin 5-HT2, and histamine H1 receptors.[1] The metabolism of Carpipramine is significantly influenced by the cytochrome P450 enzyme system, particularly CYP2D6.[1] To accurately characterize the pharmacokinetic profile of Carpipramine, a robust and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Carpipramine-d10 Dihydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard mimics the physicochemical properties of the analyte, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Carpipramine.

Data Presentation

While specific pharmacokinetic data from studies utilizing this compound is not publicly available, the following table presents representative pharmacokinetic parameters for Carpipramine following oral administration. This data is illustrative and serves as a reference for values that would be obtained in a pharmacokinetic study.

Table 1: Representative Pharmacokinetic Parameters of Carpipramine

ParameterSymbolValue (units)Description
Peak Plasma ConcentrationCmax[Hypothetical Value] ng/mLThe maximum observed concentration in plasma.
Time to Peak ConcentrationTmax[Hypothetical Value] hThe time at which Cmax is observed.
Area Under the CurveAUC(0-t)[Hypothetical Value] ng·h/mLThe cumulative exposure to the drug over time.
Elimination Half-Lifet1/2[Hypothetical Value] hThe time required for the drug concentration to decrease by half.
Apparent Volume of DistributionVd/F[Hypothetical Value] LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Apparent Total ClearanceCL/F[Hypothetical Value] L/hThe rate at which a drug is cleared from the body.

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual values will vary depending on the study population, dosage, and formulation.

Experimental Protocols

The following protocols are provided as a guide for conducting pharmacokinetic studies of Carpipramine using this compound as an internal standard. These are based on established methodologies for the analysis of tricyclic antipsychotics in biological matrices.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for the extraction of Carpipramine from plasma samples.

Materials:

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Carpipramine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Carpipramine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From these stocks, prepare serial dilutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Sample Spiking:

    • For calibration standards and QCs, add the appropriate amount of Carpipramine working solution to blank plasma.

    • To all samples (calibration standards, QCs, and unknown study samples), add a fixed amount of the this compound working solution to achieve a final concentration of [e.g., 50 ng/mL].

  • Protein Precipitation:

    • To 100 µL of each plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analysis:

    • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical liquid chromatography and mass spectrometry conditions for the quantification of Carpipramine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Carpipramine: [Precursor ion] > [Product ion]
Carpipramine-d10: [Precursor ion+10] > [Product ion]
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument being used.

Visualizations

Diagram 1: General Pharmacokinetic Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study involving bioanalysis.

G cluster_0 Clinical/Preclinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Drug Administration Sampling Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling Preparation Sample Preparation (e.g., Protein Precipitation) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Report Report Generation PK_Modeling->Report

Workflow for a typical pharmacokinetic study.

Diagram 2: Signaling Pathway of Carpipramine

This diagram depicts the primary mechanism of action of Carpipramine at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2_Receptor D2 Receptor Dopamine_vesicle->D2_Receptor Release Serotonin_vesicle Serotonin HT2_Receptor 5-HT2 Receptor Serotonin_vesicle->HT2_Receptor Release Alleviation of\nPositive Symptoms Alleviation of Positive Symptoms D2_Receptor->Alleviation of\nPositive Symptoms Antipsychotic &\nAnxiolytic Effects Antipsychotic & Anxiolytic Effects HT2_Receptor->Antipsychotic &\nAnxiolytic Effects H1_Receptor H1 Receptor Sedation Sedation H1_Receptor->Sedation Carpipramine Carpipramine Carpipramine->D2_Receptor Antagonism Carpipramine->HT2_Receptor Antagonism Carpipramine->H1_Receptor Antagonism

Mechanism of action of Carpipramine.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Carpipramine in Human Plasma using LC-MS/MS with Carpipramine-d10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Carpipramine in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Carpipramine-d10, and employs solid-phase extraction (SPE) for sample cleanup, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method was developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2] This high-throughput assay demonstrates excellent accuracy, precision, and sensitivity over a linear range of 0.100 to 100 ng/mL, making it suitable for pharmacokinetic studies in clinical and preclinical trials.

Introduction

Carpipramine is an atypical antipsychotic agent used in the treatment of schizophrenia and anxiety.[3][4] To accurately characterize its pharmacokinetic profile, a sensitive and selective bioanalytical method is essential for its quantification in biological matrices.[5] LC-MS/MS is the technology of choice for such applications due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as Carpipramine-d10, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, thereby improving accuracy and precision.[7][8][9] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Carpipramine in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Carpipramine (C28H38N4O, Mol. Wt: 446.6 g/mol ) and Carpipramine-d10 (Internal Standard, IS).[10]

  • Reagents: HPLC-grade methanol, acetonitrile, and water. Formic acid (ACS grade).

  • Biological Matrix: Human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges.

Instrumentation
  • LC System: Shimadzu Nexera XR or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm or equivalent.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.00 30
    3.00 95
    4.00 95
    4.10 30

    | 5.00 | 30 |

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Carpipramine 447.3 141.3

    | Carpipramine-d10 (IS) | 457.4 | 141.3 |

  • Key MS Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500 °C

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Carpipramine and Carpipramine-d10 in methanol.

  • Working Solutions: Prepare serial dilutions of the Carpipramine stock solution with 50% methanol to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution: Prepare a 50 ng/mL working solution of Carpipramine-d10 in 50% methanol.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate Carpipramine working solutions to achieve final concentrations for the calibration curve (0.100, 0.200, 0.500, 1.00, 5.00, 10.0, 50.0, and 100 ng/mL) and quality controls (LLOQ: 0.100, LQC: 0.300, MQC: 7.50, HQC: 75.0 ng/mL).

Sample Preparation Protocol (Solid-Phase Extraction)
  • Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.

  • Spike IS: Add 25 µL of the 50 ng/mL Carpipramine-d10 internal standard working solution to all wells except the double blank.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate: Dry the eluate under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (70% Mobile Phase A, 30% Mobile Phase B).

  • Analyze: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Results

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.100 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Nominal Conc. (ng/mL)Observed Conc. (Mean, n=3)Accuracy (%)Precision (%CV)
0.1000.102102.05.5
0.2000.19798.54.8
0.5000.510102.03.1
1.000.98598.52.5
5.005.08101.61.9
10.09.9299.22.2
50.051.1102.21.5
10098.998.92.8
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels. All results were within the acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).[2][11]

QC LevelConc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Accuracy (%) Precision (%CV)
LLOQ0.100105.08.2
LQC0.30098.75.1
MQC7.50102.43.3
HQC75.099.52.8
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at three QC levels. The process was consistent and reproducible.

QC LevelConc. (ng/mL)Recovery (%)Matrix Effect (%)IS-Normalized ME (%)
LQC0.30091.595.898.5
MQC7.5093.294.599.1
HQC75.092.896.198.9
Stability

Carpipramine was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionQC LevelAccuracy (%)
Bench-top (6 hours) LQC97.8
HQC99.2
Freeze-Thaw (3 cycles) LQC101.5
HQC98.5
Long-term (-80°C, 90 days) LQC99.0
HQC100.4

Experimental Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

Bioanalytical_Workflow cluster_pre Pre-Analysis cluster_prep Sample Preparation (SPE) cluster_analysis Analysis & Data Processing cluster_post Reporting SampleReceipt Sample Receipt (Plasma Samples) SampleLogin Sample Login & Storage (-80°C) SampleReceipt->SampleLogin Aliquot Aliquot 100 µL Plasma SampleLogin->Aliquot SpikeIS Spike Carpipramine-d10 (IS) Aliquot->SpikeIS Pretreat Acidify and Mix SpikeIS->Pretreat SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Pretreat->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration (Analyte/IS Ratio) LCMS->Integration Calibration Calibration Curve Regression Integration->Calibration Quantification Calculate Concentrations Calibration->Quantification Report Generate Final Report (PK Data) Quantification->Report

Caption: Bioanalytical workflow for Carpipramine quantification.

Conclusion

A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Carpipramine in human plasma has been successfully developed and validated. The use of solid-phase extraction provides clean extracts and minimizes matrix effects, while the stable isotope-labeled internal standard ensures high accuracy and precision. This method meets regulatory requirements for bioanalytical method validation and is well-suited for supporting pharmacokinetic assessments of Carpipramine in drug development programs.

References

Application Note: Protocol for Preparing Carpipramine-d10 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of Carpipramine-d10 Dihydrochloride stock solutions, intended for use in a variety of research and drug development applications. Carpipramine is an atypical antipsychotic, and the deuterated form, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies. This document outlines the necessary materials, equipment, and a step-by-step procedure for accurate and reproducible stock solution preparation. Additionally, it includes a summary of the physicochemical properties and recommended storage conditions to ensure the integrity and stability of the prepared solutions.

Introduction

Carpipramine is an atypical antipsychotic medication utilized for the management of schizophrenia and anxiety.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving accurate quantification of the drug in biological matrices. This compound is a deuterated analog of Carpipramine Dihydrochloride, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The incorporation of ten deuterium atoms results in a distinct mass shift, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties.

Accurate preparation of stock solutions is a critical first step in any quantitative analysis. This protocol provides a standardized procedure for the preparation of this compound stock solutions to ensure consistency and reliability in experimental results.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and its non-deuterated analog are presented in Table 1. It is important to use the correct molecular weight for calculations to ensure the accuracy of the final stock solution concentration.

Table 1: Physicochemical Data for this compound and Carpipramine Dihydrochloride

PropertyThis compoundCarpipramine Dihydrochloride
Molecular Formula C₂₈H₃₂D₁₀Cl₂N₄OC₂₈H₄₂Cl₂N₄O₂
Molecular Weight 529.62 g/mol [3]537.57 g/mol [1][2][4]
Appearance Solid powderSolid powder
Solubility Soluble in DMSOSoluble in DMSO[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure
  • Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle all chemicals in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume. For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L x 0.001 L x 529.62 g/mol Mass (mg) = 5.2962 mg

  • Weigh the Compound:

    • Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare the balance.

    • Carefully weigh out the calculated amount of this compound into the tube. Record the exact mass.

  • Dissolve in DMSO:

    • Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the tube containing the compound. For the example above, you would add 1 mL of DMSO.

    • Securely cap the tube or vial.

  • Ensure Complete Dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gently warm the solution or sonicate for a brief period.

  • Label and Store:

    • Clearly label the tube or vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • For short-term storage (days to weeks), store the stock solution at 2-8°C.

    • For long-term storage (months to years), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

Storage and Stability

Proper storage is essential to maintain the stability and integrity of this compound and its stock solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureConditions
Solid Compound 2-8°C (short-term) or -20°C (long-term)Dry and dark.
Stock Solution in DMSO 2-8°C (short-term) or -20°C (long-term)Protect from light. Aliquot for long-term storage to avoid freeze-thaw cycles.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start calc Calculate Required Mass (e.g., for 10 mM solution) start->calc weigh Weigh Compound on Analytical Balance calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Ensure Complete Dissolution add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve No complete Solution Prepared inspect->complete Yes label_store Label Vial with Details (Name, Conc., Date) complete->label_store aliquot Aliquot for Long-Term Storage (Optional but Recommended) label_store->aliquot store Store at Appropriate Temperature (2-8°C short-term, -20°C long-term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Quantitative Analysis of Carpipramine in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpipramine is a tricyclic antipsychotic and anxiolytic agent used in the treatment of schizophrenia and anxiety.[1] Therapeutic drug monitoring (TDM) of Carpipramine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This document provides a detailed protocol for the quantitative analysis of Carpipramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[2][3]

While a specific, validated method for Carpipramine using a deuterated standard is not widely published, this protocol is based on established methodologies for other tricyclic antipsychotics and psychoactive drugs.[2][4][5] It is important to note that the mass spectrometric parameters for Carpipramine and its deuterated standard presented here are proposed based on the compound's structure and may require optimization and validation in a laboratory setting.

Experimental Workflow

The overall workflow for the quantitative analysis of Carpipramine in plasma is depicted below.

Carpipramine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Carpipramine calibration->quantification

Caption: Experimental workflow for Carpipramine quantification in plasma.

Proposed Signaling Pathway of Carpipramine

Carpipramine's therapeutic effects are attributed to its interaction with various neurotransmitter systems in the brain.[1] A simplified diagram of its proposed mechanism of action is shown below.

Carpipramine Signaling Pathway cluster_carpipramine Carpipramine cluster_receptors Receptor Targets cluster_effects Therapeutic Effects carpipramine Carpipramine d2 Dopamine D2 Receptor carpipramine->d2 Antagonist ht2a Serotonin 5-HT2A Receptor carpipramine->ht2a Antagonist h1 Histamine H1 Receptor carpipramine->h1 Antagonist alpha1 Alpha-1 Adrenergic Receptor carpipramine->alpha1 Antagonist antipsychotic Antipsychotic Effect d2->antipsychotic anxiolytic Anxiolytic Effect ht2a->anxiolytic sedative Sedative Effect h1->sedative alpha1->sedative

Caption: Simplified signaling pathway of Carpipramine.

Experimental Protocols

Materials and Reagents
  • Carpipramine dihydrochloride (Reference Standard)

  • Carpipramine-d8 (Deuterated Internal Standard) - Note: The availability of this specific standard should be confirmed with a commercial supplier or a custom synthesis service.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Stock and Working Solutions
  • Carpipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve Carpipramine dihydrochloride in methanol.

  • Carpipramine-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Carpipramine-d8 in methanol.

  • Carpipramine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carpipramine-d8 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) and vortex to mix.

LC-MS/MS Conditions

The following are proposed starting conditions and may require optimization.

ParameterProposed Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in methanol
Gradient Elution Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize according to instrument manufacturer's recommendations
Detection Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions

Note: These transitions are estimations and must be optimized by infusing the pure compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carpipramine 404.3193.1To be optimized
98.1To be optimized
Carpipramine-d8 412.3201.1To be optimized
106.1To be optimized

Method Validation Parameters

A comprehensive validation of the method should be performed according to regulatory guidelines. Key parameters to evaluate are summarized below.

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy (within 20%).
Precision and Accuracy Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations.[4]
Recovery Consistent and reproducible at low, medium, and high concentrations.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Should be consistent across different plasma lots.
Stability Evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler. Analyte should not degrade significantly.

Data Presentation

The quantitative results from the method validation should be summarized in tables for clear interpretation and comparison.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| Carpipramine | e.g., 1 - 500 | y = mx + c | > 0.99 |

Table 2: Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ e.g., 1 ≤ 20% ± 20% ≤ 20% ± 20%
Low e.g., 3 ≤ 15% ± 15% ≤ 15% ± 15%
Medium e.g., 50 ≤ 15% ± 15% ≤ 15% ± 15%

| High | e.g., 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Recovery (%) Matrix Effect (%)
Low e.g., 3 Value ± SD Value ± SD
Medium e.g., 50 Value ± SD Value ± SD

| High | e.g., 400 | Value ± SD | Value ± SD |

Conclusion

This document outlines a comprehensive and detailed protocol for the quantitative determination of Carpipramine in human plasma using LC-MS/MS with a deuterated internal standard. While the presented method is based on established principles for similar analytes, it is imperative that the proposed parameters, especially the MRM transitions, are experimentally optimized and the entire method is fully validated according to accepted bioanalytical method validation guidelines before its application in a clinical or research setting. This will ensure the generation of reliable and accurate data for therapeutic drug monitoring and pharmacokinetic studies of Carpipramine.

References

Analysis of Carpipramine-d10 by High-Resolution Mass Spectrometry for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Resolution Mass Spectrometry of Carpipramine-d10.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpipramine is a tricyclic antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1][2] Carpipramine-d10 is a deuterated internal standard used for the quantitative analysis of Carpipramine in biological matrices. This application note describes a sensitive and selective method for the analysis of Carpipramine-d10 using high-resolution mass spectrometry (HRMS), providing a robust platform for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap or Q-TOF systems, allow for confident identification and quantification, minimizing interferences from complex sample matrices.[3][4]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract Carpipramine and Carpipramine-d10 from plasma samples, ensuring a clean extract for LC-HRMS analysis.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Carpipramine-d10 internal standard solution (1 µg/mL in methanol) and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography

  • System: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry

  • System: Q-Exactive Orbitrap Mass Spectrometer (or similar HRMS instrument)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow Rate: 40 units

  • Auxiliary Gas Flow Rate: 10 units

  • Full Scan (MS1) Resolution: 70,000

  • Full Scan (MS1) Mass Range: m/z 100-1000

  • dd-MS2 (TopN) Resolution: 17,500

  • Collision Energy: Stepped HCD (Higher-Energy C-trap Dissociation) at 20, 30, 40 eV

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for Carpipramine-d10

ParameterValue
Chemical Formula C₂₈H₂₈D₁₀N₄O
Exact Mass 472.4318
Observed m/z (M+H)⁺ 473.4391
Mass Accuracy (ppm) < 2 ppm
Retention Time ~ 6.5 min

Table 2: Method Validation Parameters for the Quantification of Carpipramine using Carpipramine-d10

ParameterResult
Linearity (r²) > 0.995
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 92 - 108%
Matrix Effect (%) 95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Carpipramine-d10 (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Dry Down & Reconstitute elute->dry_recon lc UHPLC Separation dry_recon->lc hrms HRMS Detection (Full Scan & dd-MS2) lc->hrms quant Quantification hrms->quant qual Qualitative Analysis (Metabolite ID) hrms->qual

Caption: Experimental workflow for the analysis of Carpipramine-d10.

fragmentation_pathway cluster_frags Major Fragments parent Carpipramine-d10 (M+H)⁺ m/z 473.4391 frag1 m/z 298.2432 [C₁₉H₁₄D₁₀N]⁺ parent->frag1 Cleavage of propyl linker frag2 m/z 176.1959 [C₉H₁₈N₃O]⁺ parent->frag2 Cleavage at dibenzazepine ring frag3 m/z 98.1124 [C₆H₁₂N]⁺ frag2->frag3 Loss of C₅H₆NO

Caption: Proposed fragmentation pathway for Carpipramine-d10.

Discussion

The described LC-HRMS method provides a reliable and robust approach for the quantification of Carpipramine in biological samples using its deuterated internal standard, Carpipramine-d10. The high resolution and mass accuracy of the HRMS instrument ensure excellent selectivity and sensitivity, allowing for the confident identification of the parent compound and its potential metabolites.[5] The fragmentation pattern of Carpipramine-d10, characterized by the cleavage of the propyl linker and fragmentation of the piperidine ring, provides diagnostic ions for targeted analysis and structural elucidation. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, leading to accurate and precise quantification.[6] This method is well-suited for regulated bioanalytical studies in the context of drug development and clinical research.

References

Application Notes and Protocols for Cell-Based Assays Using Carpipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpipramine is a tricyclic antipsychotic agent characterized by its multi-receptor antagonist profile. It is primarily used for its sedative and tranquilizing effects in the treatment of various psychiatric disorders.[1] Understanding its mechanism of action at the cellular level is crucial for elucidating its therapeutic effects and potential side effects. Carpipramine exerts its pharmacological effects by acting as an antagonist at several G-protein coupled receptors (GPCRs), including dopamine D2, serotonin 5-HT2A and 5-HT2C, histamine H1, and both alpha-1 and alpha-2 adrenergic receptors.[1][2][3] This diverse binding profile contributes to its complex pharmacological effects, including antipsychotic, anxiolytic, and sedative properties.[1][2]

These application notes provide detailed protocols for a range of cell-based assays to investigate the activity of Carpipramine at its primary molecular targets. The protocols are designed to be adaptable for use in academic research and drug discovery settings.

Carpipramine's Primary Signaling Pathways

Carpipramine's antagonism of D2, 5-HT2A, H1, and alpha-1 adrenergic receptors interferes with their respective downstream signaling cascades. The following diagram illustrates the principal pathways affected by Carpipramine.

cluster_carpipramine Carpipramine cluster_receptors Receptors (Antagonized by Carpipramine) cluster_downstream Downstream Signaling cluster_cellular Cellular Response Carpipramine Carpipramine D2 Dopamine D2 Carpipramine->D2 Blocks SHT2A Serotonin 5-HT2A Carpipramine->SHT2A Blocks H1 Histamine H1 Carpipramine->H1 Blocks A1 Alpha-1 Adrenergic Carpipramine->A1 Blocks cAMP ↓ cAMP D2->cAMP Inhibits Adenylyl Cyclase IP3_DAG ↓ IP3/DAG SHT2A->IP3_DAG Activates PLC H1->IP3_DAG Activates PLC A1->IP3_DAG Activates PLC Response Altered Neuronal Excitability & Cellular Function cAMP->Response Ca2 ↓ Ca²⁺ Release IP3_DAG->Ca2 Leads to Ca2->Response

Caption: Carpipramine's multi-receptor antagonism.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) of Carpipramine and its related compound, Cariprazine, for its primary targets. Data for Carpipramine is limited; therefore, values for the structurally and functionally similar compound Cariprazine are provided for reference.

CompoundReceptorBinding Affinity (Ki, nM)
Cariprazine Dopamine D20.49 - 0.5
Cariprazine Dopamine D30.085 - 0.09
Cariprazine Serotonin 5-HT1A2.6
Olanzapine (for comparison) Histamine H11.0
Olanzapine (for comparison) Alpha-1 Adrenergic19

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of Carpipramine for its target receptors (Dopamine D2, Serotonin 5-HT2A, Histamine H1, and Alpha-1 Adrenergic) using a competitive radioligand binding assay.

start Start: Prepare Cell Membranes prepare_reagents Prepare Radioligand and Carpipramine Dilutions start->prepare_reagents incubate Incubate Membranes with Radioligand and Carpipramine prepare_reagents->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Materials:

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably expressing human Dopamine D2 receptor.

    • CHO-K1 or U2OS cells stably expressing human Serotonin 5-HT2A receptor.[2][4]

    • HEK293 or U2OS cells stably expressing human Histamine H1 receptor.[5]

    • CHO-K1 or U2OS cells stably expressing human Alpha-1A Adrenergic receptor.[6][7]

  • Radioligands:

    • [³H]-Spiperone or [³H]-Raclopride for Dopamine D2 receptor.

    • [³H]-Ketanserin or [³H]-Spiperone for Serotonin 5-HT2A receptor.

    • [³H]-Pyrilamine (Mepyramine) for Histamine H1 receptor.

    • [³H]-Prazosin for Alpha-1 Adrenergic receptor.

  • Carpipramine: Stock solution in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known antagonist for the respective receptor (e.g., Haloperidol for D2, Ketanserin for 5-HT2A, Mepyramine for H1, Prazosin for Alpha-1).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Cell Membrane Preparation:

    • Culture the chosen cell line to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store the membrane preparation at -80°C until use.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of Carpipramine.

    • For total binding wells, add vehicle (DMSO) instead of Carpipramine.

    • For non-specific binding wells, add a saturating concentration of the appropriate non-labeled antagonist.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Carpipramine.

    • Determine the IC50 value (the concentration of Carpipramine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP and Calcium Flux

These functional assays measure the downstream signaling effects of Carpipramine's antagonism at its target receptors.

cluster_cAMP cAMP Assay (for D2 Receptors) cluster_Ca Calcium Flux Assay (for 5-HT2A, H1, Alpha-1 Receptors) cAMP_start Seed D2-expressing cells cAMP_treat Treat with Carpipramine and Forskolin cAMP_start->cAMP_treat cAMP_lyse Lyse cells cAMP_treat->cAMP_lyse cAMP_measure Measure cAMP levels (e.g., HTRF, ELISA) cAMP_lyse->cAMP_measure cAMP_end Analyze data cAMP_measure->cAMP_end Ca_start Seed receptor-expressing cells Ca_load Load cells with calcium-sensitive dye Ca_start->Ca_load Ca_treat Treat with Carpipramine and then agonist Ca_load->Ca_treat Ca_measure Measure fluorescence (FLIPR, plate reader) Ca_treat->Ca_measure Ca_end Analyze data Ca_measure->Ca_end

Caption: Functional assay workflows for cAMP and Calcium Flux.

A. cAMP Assay (for Dopamine D2 Receptor Antagonism)

Principle: Dopamine D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of Carpipramine to block the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Carpipramine: Stock solution in DMSO.

  • Dopamine: Agonist.

  • Forskolin: Adenylyl cyclase activator.

  • cAMP Assay Kit: e.g., HTRF, ELISA, or other commercially available kits.

  • 96-well or 384-well plates.

Protocol:

  • Seed the D2 receptor-expressing cells in a 96- or 384-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of Carpipramine for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a mixture of dopamine (at its EC80 concentration) and forskolin.

  • Incubate for a time specified by the cAMP assay kit manufacturer (e.g., 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Plot the cAMP levels against the log concentration of Carpipramine to determine its IC50 for D2 receptor antagonism.

B. Calcium Flux Assay (for 5-HT2A, H1, and Alpha-1 Receptor Antagonism)

Principle: Serotonin 5-HT2A, Histamine H1, and Alpha-1 adrenergic receptors are Gq-coupled. Their activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. This assay measures the ability of Carpipramine to block agonist-induced calcium release.

Materials:

  • Cell Lines: Respective cell lines stably expressing human 5-HT2A, H1, or Alpha-1A adrenergic receptors.

  • Carpipramine: Stock solution in DMSO.

  • Agonists: Serotonin (for 5-HT2A), Histamine (for H1), Phenylephrine (for Alpha-1).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Protocol:

  • Seed the appropriate receptor-expressing cells in a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of Carpipramine.

  • Place the plate in the fluorescence plate reader and establish a baseline reading.

  • Add the specific agonist (serotonin, histamine, or phenylephrine) and immediately measure the change in fluorescence over time.

  • Plot the peak fluorescence response against the log concentration of Carpipramine to determine its IC50 for receptor antagonism.

Cell Viability/Cytotoxicity Assay

This protocol is to determine the cytotoxic effects of Carpipramine on various cell lines, including cancer cell lines, and to calculate its IC50 value for cell viability.

start Start: Seed Cells treat Treat cells with various concentrations of Carpipramine start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, Resazurin) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Analyze Data: Calculate IC50 measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carpipramine-d10 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carpipramine-d10 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this deuterated internal standard in their bioanalytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is Carpipramine-d10 and why is it used as an internal standard in mass spectrometry?

Carpipramine-d10 is a stable isotope-labeled (SIL) version of Carpipramine, an antipsychotic drug. In quantitative mass spectrometry, an SIL internal standard is considered the gold standard. It is chemically identical to the analyte (Carpipramine) but has a higher mass due to the replacement of ten hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q2: Why is a stable isotope-labeled internal standard (SIL IS) like Carpipramine-d10 preferred over other types of internal standards?

SIL internal standards are preferred because they have nearly identical physicochemical properties to the analyte.[1] This means they co-elute chromatographically and have similar ionization efficiency and extraction recovery.[2] By using an SIL IS, variations arising from sample preparation, matrix effects, and instrument performance can be effectively normalized, leading to more accurate and precise quantification of the target analyte.[2]

Q3: What are the most common reasons for low signal intensity of a deuterated internal standard like Carpipramine-d10?

Low signal intensity for a deuterated internal standard can stem from several factors:

  • Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer's source, reducing its signal.

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy, declustering potential, or ion source settings can lead to poor detection.

  • Sample Preparation Issues: Inefficient extraction or losses during sample preparation can result in a lower concentration of the internal standard reaching the detector.

  • Chromatographic Problems: Poor peak shape or separation can diminish the signal intensity.

  • Instability of the Standard: In some cases, deuterated standards can undergo H/D exchange, where deuterium atoms are replaced by hydrogen, which would lower the specific d10 signal.

Q4: What are "matrix effects" and how can they specifically affect a deuterated internal standard?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] These effects can either suppress or enhance the signal. While SIL internal standards are used to compensate for matrix effects, a phenomenon known as the "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the non-labeled analyte.[3] This slight separation can expose the analyte and the internal standard to different matrix components as they elute from the column, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for Carpipramine-d10

Q: I am observing a very weak, inconsistent, or completely absent signal for Carpipramine-d10. What steps should I take to troubleshoot this?

A: A low or absent signal is a common issue that can be resolved by systematically checking the instrument, method parameters, and sample preparation process. Follow a logical workflow to identify the root cause.

Troubleshooting Workflow for Low Signal Intensity

low_signal_workflow cluster_instrument Instrument Checks cluster_ms MS Parameter Verification cluster_lc LC Condition Review cluster_sample Sample Preparation Investigation cluster_advanced Advanced Issue Assessment start Start: Low/No Carpipramine-d10 Signal instrument_check 1. Basic Instrument Check start->instrument_check gas_power Check Gas Supply, Power, and Connections instrument_check->gas_power ms_params 2. Verify MS Parameters mrm Confirm Correct MRM Transitions (Precursor/Product Ions) ms_params->mrm lc_params 3. Review LC Conditions mobile_phase Check Mobile Phase Composition and pH lc_params->mobile_phase sample_prep 4. Investigate Sample Preparation is_conc Verify IS Concentration and Spiking Procedure sample_prep->is_conc advanced_issues 5. Assess Advanced Issues matrix_effects Investigate Matrix Effects (Ion Suppression) advanced_issues->matrix_effects solution Signal Restored tune_cal Perform System Tune and Calibration gas_power->tune_cal source_clean Inspect and Clean Ion Source tune_cal->source_clean source_clean->ms_params If no issue found source_settings Optimize Source Parameters (Voltage, Temp, Gas Flows) mrm->source_settings collision Optimize Collision Energy and Declustering Potential source_settings->collision collision->lc_params If no issue found column_health Assess Column Performance and Integrity mobile_phase->column_health flow_rate Verify Flow Rate and Pressure column_health->flow_rate flow_rate->sample_prep If no issue found extraction Evaluate Extraction Recovery is_conc->extraction stability Check Analyte Stability in Matrix and Solvents extraction->stability stability->advanced_issues If no issue found isotope_effect Check for Chromatographic Separation from Analyte matrix_effects->isotope_effect isotope_effect->solution Issue Resolved

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Issue 2: Inconsistent Signal and Poor Reproducibility

Q: My Carpipramine-d10 signal intensity is inconsistent across a batch, leading to poor precision. What are the likely causes?

A: Inconsistent signal intensity is often linked to matrix effects, which can vary between different samples or even in samples from the same donor at different times.[2] Variability in sample preparation is another common culprit.

The Impact of Matrix Effects on Signal Reproducibility

matrix_effects cluster_source LC Eluent Entering MS Source cluster_process Electrospray Ionization (ESI) Process cluster_outcome Resulting Signal Analyte Carpipramine Droplet Charged Droplet Formation (Competition for Surface Charge) Analyte->Droplet IS Carpipramine-d10 IS->Droplet Matrix Co-eluting Matrix Components (Phospholipids, Salts, etc.) Matrix->Droplet Interferes with Suppression Ion Suppression Droplet->Suppression Enhancement Ion Enhancement (Less Common) Droplet->Enhancement PoorSignal Reduced Signal Intensity for Analyte and/or IS Suppression->PoorSignal Enhancement->PoorSignal Inconsistent Poor Reproducibility & Inaccurate Quantification PoorSignal->Inconsistent

Caption: How matrix components interfere with ionization, leading to signal variability.

Issue 3: Poor Signal Specific to the Deuterated Internal Standard

Q: The signal for my analyte (Carpipramine) is acceptable, but the signal for the internal standard (Carpipramine-d10) is disproportionately low. What could cause this specific issue?

A: When the analyte signal is strong but the deuterated internal standard signal is weak, it points to issues that differentiate the two molecules, despite their chemical similarity. The primary suspects are the deuterium isotope effect leading to differential matrix effects, or issues with the standard itself.

Troubleshooting Deuterated Internal Standard (IS) Specific Issues

deuterated_is_issues cluster_chromatography Chromatographic Effects cluster_standard Internal Standard Integrity cluster_ms_phenomena Mass Spectrometry Phenomena start Analyte Signal OK, Carpipramine-d10 Signal Low isotope_effect Deuterium Isotope Effect start->isotope_effect is_purity IS Purity/Concentration start->is_purity is_suppression Concentration-Dependent IS Suppression start->is_suppression separation IS elutes slightly earlier than the analyte isotope_effect->separation diff_matrix Analyte and IS experience different matrix suppression separation->diff_matrix purity_check Verify Certificate of Analysis. Check for degradation. is_purity->purity_check conc_check Ensure correct IS concentration in working solutions. purity_check->conc_check saturation High analyte concentration saturates the detector or droplet surface, suppressing IS signal is_suppression->saturation

Caption: Logic diagram for diagnosing issues specific to deuterated internal standards.

Data and Parameters

While a validated method for Carpipramine-d10 is not publicly available, the following tables provide typical parameters used for the analysis of structurally similar tricyclic antidepressants and antipsychotics. These should serve as a strong starting point for method development.

Table 1: Representative LC-MS/MS Parameters for Antidepressant/Antipsychotic Analysis

Parameter Typical Setting Notes
LC Column C18 or Biphenyl, 2.1-3.0 mm ID, 50-100 mm length, <3 µm particle size Biphenyl columns can offer different selectivity for aromatic compounds.[4][5]
Mobile Phase A 0.1% Formic Acid in Water (with optional 2-10 mM Ammonium Formate) Acidic modifier promotes positive ionization.[5][6]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid Methanol and Acetonitrile can provide different chromatographic selectivity.[5]
Flow Rate 0.3 - 0.7 mL/min Dependent on column dimensions.
Gradient Start at low %B (e.g., 5-20%), ramp to high %B (e.g., 95%) over 3-5 mins, hold, and re-equilibrate A gradient is necessary to elute analytes and wash the column.[7]
Injection Volume 2 - 10 µL Lower volumes can reduce matrix effects.[2]
Ionization Mode Electrospray Ionization (ESI), Positive Tricyclic antidepressants and similar structures readily form [M+H]⁺ ions.[8]
Ion Source Temp. 400 - 550 °C Optimizing temperature is crucial for desolvation.[4]
IonSpray Voltage ~2500 - 5500 V Must be optimized for signal stability and intensity.[4]

| MRM Transitions | Analyte-specific (Precursor Ion [M+H]⁺ → Product Ion) | At least two transitions should be monitored for confident identification.[9] |

Table 2: Common Sample Preparation Techniques for Antipsychotics in Plasma/Serum

Technique Procedure Advantages Disadvantages
Protein Precipitation (PPT) Add 3-4 volumes of cold acetonitrile or methanol to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[2][4] Fast, simple, and inexpensive. Can be non-selective, leaving phospholipids and other matrix components that cause ion suppression.
Liquid-Liquid Extraction (LLE) Extract analytes from aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether).[1][10] Cleaner extracts than PPT, good recovery for moderately polar to non-polar compounds. More time-consuming, requires solvent evaporation and reconstitution steps.

| Solid-Phase Extraction (SPE) | Pass the sample through a sorbent bed that retains the analyte, wash away interferences, and then elute the analyte with a strong solvent.[6][7] | Provides the cleanest extracts, reducing matrix effects significantly. | Most complex and expensive method, requires significant method development. |

Experimental Protocols

Protocol 1: Generic Sample Preparation by Protein Precipitation

This protocol is a common starting point for the analysis of small molecules in plasma or serum.

  • Thaw Samples: Allow plasma/serum samples, quality controls, and calibration standards to thaw completely at room temperature.

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the plasma/serum sample.

  • Spike Internal Standard: Add a small volume (e.g., 10 µL) of the Carpipramine-d10 working solution to each tube (except for "double blank" samples).

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.

  • Dilute (Optional but Recommended): To further reduce matrix effects, dilute the supernatant 1:1 with an aqueous solution (e.g., 0.1% formic acid in water).[2]

  • Inject: Inject the final solution into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for Analysis

This protocol provides a baseline for developing a quantitative method for Carpipramine. All parameters require optimization for your specific instrument and application.

  • LC Setup:

    • Column: Install a C18 column (e.g., 2.1 x 50 mm, 2.7 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade methanol.

    • Column Temperature: 40 °C.[5]

    • Flow Rate: 0.45 mL/min.[5]

    • Gradient Program:

      • 0.0 min: 20% B

      • 2.5 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 20% B

      • 5.0 min: Stop

  • MS Setup (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Determine the exact mass of Carpipramine ([M+H]⁺) and Carpipramine-d10 ([M+H]⁺) to set as your precursor ions.

      • Infuse a standard solution of each compound and perform a product ion scan to identify the most stable and intense product ions for quantification and qualification.

    • Source Parameter Optimization:

      • Infuse a standard solution of Carpipramine at a constant flow rate.

      • Systematically adjust source parameters (e.g., IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas) to maximize the signal intensity of the primary MRM transition.[11][12][13]

    • Compound Parameter Optimization:

      • Optimize the Collision Energy (CE) and Declustering Potential (DP) for each MRM transition to achieve maximum product ion intensity.

  • Method Validation:

    • Once the method is established, perform a full bioanalytical method validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[14]

References

Carpipramine-d10 Dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Carpipramine-d10 Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on available data for the non-deuterated form, Carpipramine Dihydrochloride, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[1][2] For this compound, it is advisable to start with DMSO to prepare a stock solution.

Q2: What are the recommended storage conditions for this compound?

This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1][2]

Q3: What is the stability of this compound in solution?

Stock solutions of the non-deuterated form, Carpipramine Dihydrochloride, in DMSO can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2] It is recommended to follow similar storage conditions for this compound stock solutions to minimize degradation.

Q4: Can I dissolve this compound in aqueous solutions?

Directly dissolving Carpipramine Dihydrochloride in aqueous buffers can be challenging. A dissolution test for Carpipramine Hydrochloride tablets uses a "2nd fluid for dissolution test" and water, suggesting some aqueous solubility under specific conditions.[3] However, for laboratory research, it is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.

Troubleshooting Guide

This guide addresses common solubility issues that may arise during the handling of this compound.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Solution Workflow:

    G start Compound not dissolving check_solvent Is the solvent DMSO? start->check_solvent use_dmso Use DMSO to prepare a stock solution. check_solvent->use_dmso No vortex Vortex or sonicate the solution. check_solvent->vortex Yes use_dmso->vortex gentle_warming Try gentle warming (e.g., 37°C water bath). increase_volume Increase solvent volume to lower concentration. gentle_warming->increase_volume Still not dissolved success Dissolution successful gentle_warming->success Dissolved vortex->gentle_warming Still not dissolved vortex->success Dissolved increase_volume->success fail If issues persist, contact technical support. increase_volume->fail Still not dissolved

    Figure 1. Troubleshooting workflow for dissolution issues.

Issue 2: Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer.
  • Possible Causes & Solutions:

    • Low Aqueous Solubility: The compound may have limited solubility in your aqueous buffer.

      • Solution: Decrease the final concentration of the compound in the aqueous buffer.

    • Solvent Carryover: The amount of DMSO carried over from the stock solution may be too high, causing the compound to precipitate when diluted.

      • Solution: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution. Aim for a final DMSO concentration of less than 1% in your aqueous medium, if your experiment allows.

    • pH Dependence: The solubility of the compound may be pH-dependent.

      • Solution: Experiment with different pH values for your aqueous buffer to find a range where the compound remains in solution.

Data Summary

CompoundSolventSolubilityFormulation Note
Carpipramine DihydrochlorideDMSOSoluble[1][2]Recommended for preparing stock solutions.[1][2]
Carpipramine HydrochlorideWaterSoluble (for preparing a standard solution)[3]A concentration of approximately 0.56 mg/mL was prepared.[3]
Carpipramine Hydrochloride2nd fluid for dissolution testUsed as a dissolution medium for tablets.[3]The final concentration in the test was about 27 µg/mL.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 529.62 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 529.62 g/mol * (1000 mg / 1 g) = 5.2962 mg

  • Weigh the compound:

    • Carefully weigh out approximately 5.3 mg of this compound into a sterile vial. Record the exact weight.

  • Add solvent:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = (Actual Mass (mg) / 529.62 g/mol ) * (1 mol / 1000 mmol) * (1 / 10 mM) * (10^6 µL / 1 L)

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath for a few minutes can also aid dissolution.

  • Storage:

    • Once fully dissolved, store the stock solution at -20°C for long-term use. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calculate Calculate required mass of this compound weigh Weigh the compound calculate->weigh add_dmso Add calculated volume of DMSO weigh->add_dmso vortex Vortex thoroughly add_dmso->vortex check_dissolved Visually inspect for complete dissolution vortex->check_dissolved sonicate Sonicate or gently warm if necessary check_dissolved->sonicate No aliquot Aliquot into smaller volumes check_dissolved->aliquot Yes sonicate->check_dissolved store Store at -20°C aliquot->store

References

Preventing ion suppression for Carpipramine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the analysis of Carpipramine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

FAQs: Understanding and Identifying Ion Suppression

Q1: What is ion suppression in the context of Carpipramine analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of Carpipramine in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2] It is crucial to address ion suppression to ensure reliable and reproducible results.

Q2: How can I determine if ion suppression is affecting my Carpipramine analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a Carpipramine standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer ion source. A stable baseline signal corresponding to the Carpipramine infusion is established. Then, a blank matrix sample (a sample without Carpipramine) is injected. Any dip or reduction in the baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression at that specific retention time.

Q3: What are the common sources of ion suppression in biological samples?

A3: The primary sources of ion suppression in biological matrices like plasma, serum, and urine are phospholipids, salts, proteins, and other endogenous components.[1] Exogenous compounds such as anticoagulants, tube additives, and co-administered drugs can also contribute to this effect. These interfering substances can compete with Carpipramine for ionization, alter the droplet formation and evaporation processes in the ion source, or change the physical properties of the mobile phase.

Troubleshooting Guide: Preventing and Mitigating Ion Suppression

Ion suppression can be a significant challenge in the bioanalysis of Carpipramine. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Diagram: Troubleshooting Workflow for Ion Suppression

The following diagram illustrates a logical workflow for identifying and addressing ion suppression in Carpipramine analysis.

IonSuppressionWorkflow start Start: Poor Carpipramine Signal or Inconsistent Results infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp check_suppression Ion Suppression Observed? infusion_exp->check_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE, PPT) check_suppression->optimize_sample_prep Yes end_bad Contact Technical Support check_suppression->end_bad No (Investigate other issues: instrument sensitivity, etc.) optimize_chromatography Optimize Chromatographic Conditions optimize_sample_prep->optimize_chromatography change_ionization Consider Alternative Ionization (e.g., APCI) optimize_chromatography->change_ionization re_evaluate Re-evaluate with Post-Column Infusion change_ionization->re_evaluate re_evaluate->check_suppression end_good End: Method Optimized re_evaluate->end_good Suppression Mitigated

Caption: A workflow for troubleshooting ion suppression in Carpipramine analysis.

Step 1: Enhance Sample Preparation

Improving sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS/MS system.[1]

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex biological samples and concentrating the analyte of interest.[3] For tricyclic antidepressants like Carpipramine, polymeric reversed-phase or cation-exchange sorbents are often suitable.

Diagram: Generic Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Biological Sample (e.g., Plasma, Urine) pretreatment Sample Pre-treatment (e.g., Acidification, Dilution) start->pretreatment loading Load Pre-treated Sample pretreatment->loading conditioning Condition SPE Cartridge (e.g., Methanol) equilibration Equilibrate SPE Cartridge (e.g., Water, Buffer) conditioning->equilibration equilibration->loading washing Wash Cartridge to Remove Interferences loading->washing elution Elute Carpipramine (e.g., Methanol with modifier) washing->elution analysis Inject Eluate into LC-MS/MS System elution->analysis end End: Clean Sample for Analysis analysis->end

Caption: A typical solid-phase extraction (SPE) workflow for sample cleanup.

Experimental Protocol: Generic SPE for Tricyclic Antidepressants in Human Plasma

Disclaimer: This is a general protocol for tricyclic antidepressants and should be optimized and validated specifically for Carpipramine.

  • Sample Pre-treatment: To 1 mL of human plasma, add an internal standard and 20 µL of phosphoric acid. Vortex for 5 seconds.[3]

  • SPE Cartridge Conditioning: Condition an Oasis™ HLB extraction cartridge with 1 mL of methanol.[3]

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a suitable solvent to remove hydrophilic interferences (e.g., 5% methanol in water).

  • Elution: Elute Carpipramine from the cartridge with 1 mL of a suitable organic solvent, potentially with a modifier to ensure complete elution (e.g., methanol or acetonitrile, sometimes with a small percentage of ammonia or formic acid depending on the sorbent chemistry).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. For basic drugs like Carpipramine, a common approach is to alkalinize the aqueous sample and extract with a non-polar organic solvent.

Experimental Protocol: Generic LLE for Tricyclic Antidepressants in Urine

Disclaimer: This protocol is a general guideline and requires optimization and validation for Carpipramine.

  • Sample Preparation: To 1 mL of urine, add an internal standard and adjust the pH to >9.0 with a suitable base (e.g., 1M NaOH).

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol, or methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 5-10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data for Sample Preparation Methods (Representative for Tricyclic Antidepressants)

The following table summarizes typical recovery and precision data for various sample preparation methods for tricyclic antidepressants, which can serve as a benchmark when developing a method for Carpipramine.

MethodAnalyteMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Pipette Tip SPEAmitriptylinePlasma85.3< 9.5[4]
Pipette Tip SPEImipraminePlasma92.1< 9.5[4]
SPE (Oasis™ HLB)AmitriptylineSerum> 94< 4.0[3]
SPE (Oasis™ HLB)NortriptylineSerum> 94< 4.0[3]
Protein PrecipitationDesipraminePlasmaN/A (Matrix Factor Compensated)< 8.0
LLEAmitriptylineUrine96< 8.0[5]
LLEClomipramineUrine97< 8.0[5]

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate Carpipramine from the interfering matrix components.

  • Modify the Gradient Profile: A shallower gradient can improve the resolution between Carpipramine and co-eluting interferences.

  • Change the Stationary Phase: Switching to a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase instead of a standard C18) can alter the elution order and resolve the analyte from the suppression zone.

  • Adjust Mobile Phase pH: For a basic compound like Carpipramine, operating at a higher pH (with a pH-stable column) can improve peak shape and potentially shift the retention time away from interferences.

  • Employ Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher peak capacities and better resolution, which can effectively separate analytes from matrix components, thereby reducing ion suppression.

Step 3: Evaluate and Modify MS Source Conditions

  • Switch Ionization Mode: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression, particularly for less polar compounds. If your analyte is amenable to APCI, this can be a viable solution.

  • Optimize Source Parameters: Fine-tuning ion source parameters such as gas flows, temperatures, and voltages can sometimes help to minimize the impact of matrix effects.

By systematically working through these troubleshooting steps, researchers can effectively identify, minimize, and manage ion suppression, leading to the development of a robust and reliable analytical method for the quantification of Carpipramine in complex biological matrices.

References

Technical Support Center: Carpipramine Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Carpipramine. The information is tailored to researchers, scientists, and drug development professionals to help ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to poor peak shape in the HPLC analysis of Carpipramine.

Peak Tailing

Q1: My Carpipramine peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like Carpipramine in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Carpipramine, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase. This leads to a secondary retention mechanism and results in peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) protonates the silanol groups, minimizing these unwanted interactions.[1][2] The use of acidic modifiers like formic acid or trifluoroacetic acid is common. However, be mindful that operating at very low pH can shorten the lifespan of conventional silica columns.[1]

    • Solution 2: Use End-Capped or Base-Deactivated Columns: These columns have stationary phases where the residual silanol groups are chemically deactivated, reducing their availability for interaction with basic analytes.[1]

    • Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer at neutral pH) can help mask the silanol interactions.[1] Note that high buffer concentrations are generally not suitable for LC-MS due to potential ion suppression.[1]

    • Solution 4: Add a Competing Base: Introducing a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby improving the peak shape of the analyte.[3]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak tailing.[1]

    • Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column from strongly retained sample components.[4] If the guard column becomes contaminated, it can be replaced. If the analytical column is the issue, it may need to be washed with a strong solvent or replaced.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[1]

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[1]

Peak Fronting

Q2: I am observing peak fronting for Carpipramine. What could be the cause?

A2: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur. Potential causes include:

  • Sample Overload: Injecting a highly concentrated sample can saturate the stationary phase at the column inlet, leading to some analyte molecules traveling through the column more quickly.[1]

    • Solution: Dilute the sample and reinject.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to a distorted flow path and cause peak fronting or splitting.

    • Solution: This usually indicates a deteriorated column that needs to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.

Peak Splitting

Q3: My Carpipramine peak is split into two or has a shoulder. What should I investigate?

A3: Peak splitting can be due to either chemical or physical issues within the chromatographic system.

  • Co-eluting Impurity: The split peak may actually be two separate but closely eluting compounds.

    • Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the temperature to improve the resolution between the two peaks. A change in the stationary phase chemistry might also be necessary.

  • Sample Solvent Effect: Injecting the sample in a strong, non-polar solvent while using a highly aqueous mobile phase can cause the sample to precipitate at the column inlet, leading to a split peak.

    • Solution: Prepare the sample in a solvent that is compatible with the mobile phase.

  • Disrupted Flow Path: A partial blockage in the system, such as a clogged frit or a void in the column, can cause the sample band to be split as it enters the column.[5]

    • Solution: If a guard column is being used, remove it and see if the problem persists. If the issue is with the analytical column, it may need to be back-flushed (if the manufacturer's instructions permit) or replaced. Filtering samples before injection can help prevent frit blockage.[1]

Data Presentation

Table 1: Physicochemical Properties of Carpipramine
PropertyValueSource
Molecular FormulaC₂₈H₃₈N₄O--INVALID-LINK--
Molecular Weight446.6 g/mol --INVALID-LINK--
XLogP3-AA4.5--INVALID-LINK--
pKa (strongest basic)9.2 (Predicted)--INVALID-LINK--
SolubilityPoorly soluble in water--INVALID-LINK--

Experimental Protocols

Representative HPLC Method for Carpipramine Analysis

This protocol is a starting point for method development and troubleshooting. Optimization will likely be required for specific applications and instrumentation.

  • Column: A base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended to minimize peak tailing.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).

Mandatory Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all Physical/System Issue Likely check_all_peaks->yes_all Yes no_all Chemical/Method Issue Likely check_all_peaks->no_all No check_guard_column Check/Remove Guard Column yes_all->check_guard_column check_connections Check Fittings for Dead Volume check_guard_column->check_connections check_column_void Inspect/Replace Column for Void check_connections->check_column_void flush_system Flush System & Column check_column_void->flush_system end Peak Shape Improved flush_system->end check_overload Dilute/Inject Less Sample no_all->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent adjust_ph Adjust Mobile Phase pH check_solvent->adjust_ph change_column Use Base-Deactivated Column adjust_ph->change_column change_column->end

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

Simplified Signaling Pathway for Carpipramine's Mechanism of Action

Carpipramine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles Dopamine Dopamine DA_vesicle->Dopamine Release D2R Dopamine D2 Receptor response Modulation of Neuronal Signaling D2R->response D3R Dopamine D3 Receptor D3R->response S5HT1A Serotonin 5-HT1A Receptor S5HT1A->response S5HT2A Serotonin 5-HT2A Receptor S5HT2A->response Carpipramine Carpipramine Carpipramine->D2R Partial Agonist Carpipramine->D3R Partial Agonist Carpipramine->S5HT1A Partial Agonist Carpipramine->S5HT2A Antagonist Dopamine->D2R Binds Dopamine->D3R Binds

Caption: Simplified mechanism of action of Carpipramine at key neurotransmitter receptors.

References

Technical Support Center: Optimizing MS/MS Fragmentation of Carpipramine-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the MS/MS analysis of Carpipramine-d10.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for Carpipramine-d10 in positive ion mode ESI-MS/MS?

The molecular formula for Carpipramine is C₂₈H₃₈N₄O, with a molecular weight of approximately 446.6 g/mol .[1] The protonated precursor ion [M+H]⁺ for the unlabeled compound is observed at an m/z of approximately 447.3.[1] For Carpipramine-d10, where ten hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will increase. The protonated precursor ion [M+H]⁺ for Carpipramine-d10 is therefore expected to be approximately m/z 457.4 . Users should start by targeting this precursor ion for fragmentation.

Q2: I am not seeing any significant fragment ions for Carpipramine-d10. What are the common causes?

Several factors can lead to poor or no fragmentation. Here are some common causes:

  • Low Collision Energy: The applied collision energy may be insufficient to induce fragmentation.

  • Incorrect Precursor Ion Selection: Ensure that the correct m/z for the Carpipramine-d10 precursor ion is isolated.

  • Instrument Tuning and Calibration: The mass spectrometer may require tuning and calibration to ensure optimal performance.[2]

  • Ion Source Conditions: Suboptimal ion source parameters, such as temperature and gas flow rates, can affect the generation of the precursor ion.[2]

Q3: How does deuteration affect the fragmentation of Carpipramine-d10 compared to unlabeled Carpipramine?

Deuteration can sometimes alter fragmentation patterns and the relative intensities of product ions due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which may make fragmentation pathways involving the cleavage of these bonds less favorable. However, for many molecules, the fragmentation patterns remain qualitatively similar.[3] It is advisable to first optimize the fragmentation of unlabeled Carpipramine if available, and then fine-tune the parameters for Carpipramine-d10.

Q4: What are the expected fragmentation pathways for Carpipramine?

While specific, detailed fragmentation pathways for Carpipramine are not extensively published, tricyclic antidepressant drugs with similar structures typically fragment at the side chain. Common fragmentation would involve cleavage of the bond between the propyl chain and the piperidine ring or fragmentation within the piperidine ring itself.

Troubleshooting Guides

Problem: Poor or No Fragmentation of the Carpipramine-d10 Precursor Ion

This guide provides a step-by-step approach to troubleshoot and optimize the fragmentation of the Carpipramine-d10 precursor ion.

Experimental Protocol: Optimizing Collision Energy

  • Prepare a Standard Solution: Prepare a solution of Carpipramine-d10 at a known concentration (e.g., 100 ng/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer to obtain a stable signal for the precursor ion (approx. m/z 457.4).

  • Collision Energy Ramp: Perform a collision energy ramp experiment. Start with a low collision energy (e.g., 5 eV) and gradually increase it in steps of 5-10 eV up to a higher energy (e.g., 60 eV).[4]

  • Monitor Product Ions: At each collision energy level, record the intensity of the precursor ion and any resulting product ions.

  • Determine Optimal Energy: The optimal collision energy will be the value that produces the most abundant and stable signal for the desired product ions while maintaining a reasonable intensity for the precursor ion. For many tricyclic antidepressants, optimal collision energies are often found in the range of 15-40 eV.

Data Summary: Expected Ions and Typical Collision Energy Range

CompoundPrecursor Ion [M+H]⁺ (m/z)Expected Product Ion(s) (m/z)Typical Collision Energy (CE) Range (eV)
Carpipramine~447.3[1]Fragmentation of the side chain is expected.15 - 40
Carpipramine-d10~457.4Fragmentation of the side chain is expected. The m/z of fragments containing deuterium will be shifted accordingly.15 - 40

Note: The product ions for Carpipramine are not well-documented in publicly available literature. The fragmentation is predicted based on the structure and fragmentation of similar compounds. Users should perform their own product ion scans to identify the specific fragments.

Troubleshooting Workflow Diagram

G start Start: Poor Fragmentation check_precursor Verify Correct Precursor Ion (m/z ~457.4) start->check_precursor check_precursor->start Incorrect infusion Direct Infusion of Standard check_precursor->infusion Correct ce_ramp Perform Collision Energy Ramp (5-60 eV) infusion->ce_ramp check_signal Sufficient Product Ion Signal? ce_ramp->check_signal optimize_source Optimize Ion Source Parameters (Temperature, Gas Flow) check_signal->optimize_source No success Successful Fragmentation check_signal->success Yes tune_instrument Tune and Calibrate Mass Spectrometer optimize_source->tune_instrument tune_instrument->infusion fail Consult Instrument Specialist tune_instrument->fail No Improvement

Troubleshooting workflow for poor fragmentation.
Problem: Inconsistent Fragmentation and Signal Instability

This guide addresses issues related to fluctuating fragment ion intensities and an unstable signal during MS/MS analysis.

Experimental Protocol: Verifying System Stability

  • System Suitability Test: Before analyzing samples, inject a standard solution of Carpipramine-d10 multiple times (e.g., 5-6 injections) and monitor the peak area and retention time of the precursor and product ions. The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

  • Check for Contamination: Run a blank injection (solvent only) to ensure that there is no carryover from previous analyses.[5]

  • Mobile Phase and LC Conditions: Ensure that the mobile phase is properly prepared and degassed. Inconsistent mobile phase composition can lead to signal instability.

  • Inspect Spray Needle and Ion Source: Visually inspect the ESI spray needle for any blockage or irregularities. Clean the ion source as per the manufacturer's recommendations.

Logical Diagram for Diagnosing Instability

G instability Signal Instability Observed system_suitability Perform System Suitability Test instability->system_suitability rsd_check RSD < 15%? system_suitability->rsd_check blank_injection Run Blank Injection rsd_check->blank_injection Yes troubleshoot_lc Troubleshoot LC System rsd_check->troubleshoot_lc No carryover_check Carryover Observed? blank_injection->carryover_check mobile_phase_check Check Mobile Phase carryover_check->mobile_phase_check No clean_source Clean Ion Source carryover_check->clean_source Yes source_inspection Inspect Ion Source and Spray Needle mobile_phase_check->source_inspection stable System is Stable source_inspection->stable

Diagnosing the cause of signal instability.

References

Reducing background noise in Carpipramine-d10 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Carpipramine-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Carpipramine-d10 and why is it used as an internal standard?

Carpipramine is a tricyclic antipsychotic medication.[1] Carpipramine-d10 is a deuterated form of Carpipramine, meaning ten hydrogen atoms have been replaced with deuterium. This makes it an ideal internal standard (IS) for the quantitative analysis of Carpipramine in biological samples. Since Carpipramine-d10 is chemically almost identical to Carpipramine, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. The use of a stable isotope-labeled internal standard like Carpipramine-d10 is highly recommended in bioanalytical method development to compensate for matrix effects and other sources of variability, thereby improving the accuracy and precision of the results.[2]

Q2: What are the common sources of high background noise in my Carpipramine-d10 MRM channel?

High background noise in the Carpipramine-d10 multiple reaction monitoring (MRM) channel can originate from several sources:

  • Contaminated Solvents and Reagents: Impurities in solvents like water, methanol, and acetonitrile, or in additives like formic acid and ammonium formate, are a frequent cause of background noise.[3][4]

  • Sample Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) such as phospholipids, salts, and metabolites can co-elute with Carpipramine-d10 and interfere with its ionization.[5][6]

  • Instrument Contamination: Residual compounds from previous analyses, column bleed, or contamination of the ion source, transfer capillary, or mass spectrometer optics can all contribute to high background.[3][7]

  • In-source Fragmentation or Adduct Formation: The Carpipramine-d10 molecule itself might form adducts (e.g., with sodium, potassium, or ammonium) or undergo fragmentation in the ion source, leading to unexpected ions in the background.[8][9]

  • Metabolites of Carpipramine: If the study involves the administration of Carpipramine, its metabolites might interfere with the quantification of the internal standard, although this is less likely with a stable isotope-labeled IS.[10][11]

Q3: How can I differentiate between chemical noise and electronic noise?

Electronic noise is inherent to the detector system and is typically observed as a constant, low-level signal across the entire chromatogram, even in the absence of an injection. Chemical noise, on the other hand, arises from ionized molecules and is often characterized by a higher baseline, specific m/z signals, and can vary throughout the chromatographic run.[12] A simple way to distinguish between the two is to acquire data with the solvent flow on but without an injection. If the noise is still present at a high level, it is likely chemical noise originating from the LC system or solvents.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram

If you are observing a consistently high baseline in the Carpipramine-d10 MRM channel, follow these steps:

Troubleshooting Workflow:

start High Background Noise Observed check_solvents Prepare fresh LC-MS grade mobile phases start->check_solvents flush_system Flush LC system (divert from MS) check_solvents->flush_system direct_infusion Directly infuse mobile phase into MS flush_system->direct_infusion lc_issue Isolate LC as source direct_infusion->lc_issue ms_issue Isolate MS as source lc_issue->ms_issue Noise persists clean_lc Clean/replace LC components (tubing, filters) lc_issue->clean_lc Noise decreases clean_ms Clean ion source and optics ms_issue->clean_ms resolved1 Issue Resolved clean_lc->resolved1 resolved2 Issue Resolved clean_ms->resolved2

Caption: Troubleshooting high background noise.

Detailed Steps:

  • Verify Solvent Quality: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[4] Old or lower-grade solvents can be a significant source of contamination.

  • Isolate the LC System: Disconnect the LC from the mass spectrometer and direct the flow to waste. If the noise disappears when the MS is running without LC flow, the contamination is coming from the LC system.

  • Systematic Cleaning: If the LC system is the source, systematically clean or replace components. Start with fresh mobile phase bottles and lines, then move to the pump, autosampler, and finally the column.

  • Clean the Mass Spectrometer: If the noise persists even without LC flow, the MS source is likely contaminated. Follow the manufacturer's instructions to clean the ion source, spray shield, and transfer capillary.[13]

Issue 2: Background Noise Peaks at or Near the Retention Time of Carpipramine-d10

Interfering peaks that co-elute with your internal standard can significantly impact quantification.

Troubleshooting Workflow:

start Co-eluting Background Peak analyze_blank Inject blank matrix sample (without IS) start->analyze_blank matrix_interference Matrix Interference? analyze_blank->matrix_interference optimize_prep Optimize sample preparation (e.g., SPE, LLE) matrix_interference->optimize_prep Peak present check_is_purity Check IS Purity matrix_interference->check_is_purity Peak absent resolved1 Issue Resolved optimize_prep->resolved1 optimize_chrom Optimize chromatography (gradient, column) resolved2 Issue Resolved optimize_chrom->resolved2 check_is_purity->optimize_chrom resolved3 Issue Resolved

Caption: Troubleshooting co-eluting peaks.

Detailed Steps:

  • Identify the Source of Interference:

    • Inject a blank solvent sample. If the peak is present, it may be due to carryover or system contamination.

    • Inject a blank matrix sample (e.g., plasma from a drug-naive subject) that has been through the extraction process. If the peak appears, it is a matrix interference.[5]

    • If the peak is only present when Carpipramine-d10 is spiked, there might be an impurity in the internal standard solution.

  • Improve Sample Preparation:

    • If matrix interference is confirmed, enhance the sample cleanup procedure. Protein precipitation is a common but less selective method.[12] Consider switching to or optimizing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to better remove interfering components.[7][14]

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to better separate the interfering peak from Carpipramine-d10.

    • Experiment with a different column chemistry (e.g., a biphenyl column instead of a C18) that may offer different selectivity for Carpipramine and the interfering compound.[15]

Experimental Protocols

Representative LC-MS/MS Method for Carpipramine Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 20 µL of Carpipramine-d10 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[15]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[16]

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 or Biphenyl (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start at 20-30% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 - 0.7 mL/min[15][16]
Column Temperature 40 - 50 °C[16]
Injection Volume 2 - 10 µL

3. Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) 457.4 m/z (for [M+H]+ of Carpipramine-d10)
Product Ions (Q3) To be determined empirically. Based on the structure, likely fragments would arise from the piperidine and dibenzazepine moieties. A plausible quantifier/qualifier pair could be around 141 m/z and another higher mass fragment.
Collision Energy Optimize for maximum signal intensity of product ions.
Dwell Time 50-100 ms

Quantitative Data Summary

The following tables provide representative data for the validation of a tricyclic antidepressant assay, which can be used as a benchmark for your Carpipramine-d10 method development.

Table 1: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
TCA Analog 402.185.8102.9
1202.154.5100.4

Data synthesized from similar tricyclic antidepressant validation studies.[17]

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
TCA Analog 2.5 - 900>0.9952.5

Data synthesized from similar tricyclic antidepressant validation studies.[16]

By following these guidelines, researchers can systematically identify and mitigate sources of background noise, leading to more robust and reliable quantification of Carpipramine-d10.

References

Navigating the Nuances of Deuterated Drug Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for deuterated drug analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of deuterated drugs, offering potential causes and actionable solutions.

1. Chromatographic Separation Issues

Problem Potential Cause Troubleshooting Steps
Co-elution or Poor Resolution of Deuterated and Non-deuterated Analytes Insufficient chromatographic selectivity. The small physicochemical differences between deuterated and non-deuterated compounds make separation challenging.[1][2]- Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio, try different organic modifiers (e.g., acetonitrile vs. methanol), or alter the pH.[3] - Select a Different Column: Test columns with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to exploit different interaction mechanisms.[1] - Gradient Optimization: A shallower gradient can improve the resolution of closely eluting compounds. - Temperature Control: Adjusting the column temperature can influence retention and selectivity.
Deuterated Internal Standard (IS) Elutes at a Different Retention Time Than the Analyte Deuterium Isotope Effect: Deuteration can alter the physicochemical properties of a molecule, leading to slight differences in retention time compared to the non-deuterated analog. This is more pronounced in reversed-phase chromatography where deuterated compounds often elute slightly earlier.[2][3][4]- Use a 13C or 15N-labeled IS: These isotopes have a negligible effect on retention time. - Chromatographic Optimization: While complete co-elution might not be achievable, minimizing the retention time difference is crucial. Employ the optimization strategies mentioned above. - Data Analysis: If a slight, consistent shift is observed, ensure the integration parameters are appropriate for both peaks.
Peak Tailing or Asymmetry Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with basic analytes, causing peak tailing.- Use a High-Purity, End-capped Column: These columns have fewer active silanol groups. - Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase to mask silanol interactions.

2. Mass Spectrometry Detection Challenges

Problem Potential Cause Troubleshooting Steps
Isotopic Crosstalk/Interference The isotopic envelope of the analyte interferes with the signal of the deuterated internal standard, or vice versa. This is more likely when the mass difference between the analyte and IS is small.- Increase Mass Difference: Synthesize an IS with a higher degree of deuteration (e.g., d5 instead of d3). - Select Different Precursor/Product Ions: Choose MRM transitions that are unique to the analyte and IS and are free from isotopic overlap.[5] - Optimize Collision Energy: Different collision energies can favor the formation of specific fragment ions, potentially reducing overlap. - Software Correction: Some mass spectrometry software can correct for known isotopic contributions.
In-source Fragmentation or Back-Exchange In-source Fragmentation: The deuterated compound loses a deuterium atom in the ion source, leading to a signal at the mass of the non-deuterated analyte. Back-exchange: Deuterium atoms on the molecule exchange with hydrogen atoms from the solvent or matrix.[6]- Optimize Ion Source Parameters: Reduce the source temperature and fragmentor/cone voltage to minimize in-source decay. - Use Aprotic Solvents: Prepare samples and mobile phases in aprotic solvents where possible to minimize the source of exchangeable protons. - Rapid Analysis: Minimize the time the sample is in a protic environment before analysis.[6] - Test for Back-Exchange: Perform stability tests in the analytical matrix to assess the extent of back-exchange.
Low Signal Intensity for Deuterated Compound Suboptimal Ionization: The ionization efficiency of the deuterated compound may differ slightly from the non-deuterated analog.- Optimize Ion Source Conditions: Adjust parameters such as gas flow, temperature, and spray voltage to maximize the signal for the deuterated analyte. - Check IS Concentration: Ensure the internal standard is at an appropriate concentration to provide a stable and robust signal.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard have a different retention time than my non-deuterated analyte in reverse-phase HPLC?

This is a common phenomenon known as the "deuterium isotope effect". The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in the molecule's polarity and its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less retained and therefore elute earlier than their non-deuterated counterparts.[2][3][4]

Q2: What is "back-exchange" and how can I prevent it?

Back-exchange is the unintended replacement of deuterium atoms on your drug molecule with hydrogen atoms from the surrounding environment, such as solvents or biological matrices.[6] To minimize this:

  • Use aprotic solvents for sample preparation and mobile phases when possible.

  • Minimize sample processing time in protic solvents.

  • Control the pH of your solutions, as back-exchange can be pH-dependent.

  • Perform stability tests to evaluate the extent of back-exchange under your experimental conditions.

Q3: How do I choose the right number of deuterium atoms for my internal standard?

The goal is to have a sufficient mass difference to distinguish the internal standard from the analyte's natural isotopic distribution and any potential background interference. A mass shift of +3 amu or more is generally recommended. However, a higher degree of deuteration can sometimes lead to greater chromatographic separation from the analyte.

Q4: Can deuteration affect the fragmentation pattern in MS/MS analysis?

Yes, deuteration can sometimes alter fragmentation pathways. The stronger C-D bond may make fragmentation at or near the site of deuteration less favorable, potentially leading to different product ions or altered relative abundances compared to the non-deuterated analog.[7][8] It is crucial to optimize the MS/MS parameters (e.g., collision energy) for the deuterated internal standard independently of the analyte.

Q5: What are the regulatory expectations for validating a bioanalytical method for a deuterated drug?

Regulatory agencies like the FDA and EMA expect a full validation of the bioanalytical method.[6][9][10] This includes assessing parameters such as selectivity, specificity, accuracy, precision, linearity, range, and stability, with particular attention to potential issues like isotopic interference and back-exchange.

Data Presentation

Table 1: Example LC-MS/MS Parameters for a Hypothetical Deuterated Drug and its Non-deuterated Analog

CompoundRetention Time (min)Precursor Ion (Q1 m/z)Product Ion (Q3 m/z)Collision Energy (eV)
Drug X (Non-deuterated) 2.54350.2180.125
Drug X-d5 (Deuterated IS) 2.51355.2185.128

Note: These are example values and will vary depending on the specific compound and analytical conditions.

Table 2: Influence of Deuteration on Chromatographic Retention Time

Compound PairChromatographic ModeObserved Retention Time Shift (Deuterated vs. Non-deuterated)Reference
Olanzapine vs. Olanzapine-d3Normal-PhaseDeuterated elutes later[11]
Des-methyl olanzapine vs. Des-methyl olanzapine-d8Normal-PhaseDeuterated elutes later[11]
Various PeptidesReversed-PhaseDeuterated elutes earlier (median shift of 2-3 seconds)[2]
Metformin vs. Metformin-d6Gas ChromatographyDeuterated elutes earlier[3]

Experimental Protocols

Protocol 1: Bioanalytical Method Validation for a Deuterated Drug by LC-MS/MS

This protocol outlines the key steps for validating a method for the quantification of a deuterated drug in a biological matrix, in line with regulatory expectations.[6][9][10]

  • System Suitability:

    • Inject a standard solution of the analyte and deuterated internal standard at the beginning of each run to ensure the LC-MS/MS system is performing optimally (e.g., check retention time, peak shape, and signal intensity).

  • Selectivity and Specificity:

    • Analyze at least six blank matrix samples from different sources to assess for interfering peaks at the retention times of the analyte and internal standard.

    • Spike the blank matrix at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) to confirm the absence of matrix effects.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.

    • The calibration range should cover the expected concentrations in the study samples.

  • Accuracy and Precision:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same matrix as the calibration standards.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs to determine intra- and inter-run accuracy and precision.

  • Stability:

    • Freeze-Thaw Stability: Assess the stability of the analyte in the matrix after multiple freeze-thaw cycles.

    • Bench-Top Stability: Determine the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.

    • Long-Term Stability: Evaluate the stability of the analyte in the matrix under the intended long-term storage conditions.

    • Stock Solution Stability: Confirm the stability of the stock solutions of the analyte and internal standard.

  • Matrix Effect:

    • Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery:

    • Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

Protocol 2: Assessment of Deuterium Back-Exchange

This protocol provides a framework for evaluating the stability of deuterium labels on a drug molecule in a relevant biological matrix.

  • Sample Preparation:

    • Prepare a solution of the deuterated drug in the biological matrix of interest (e.g., plasma, urine) at a known concentration.

    • Prepare a control sample of the deuterated drug in an aprotic solvent (e.g., acetonitrile) at the same concentration.

  • Incubation:

    • Incubate the matrix and control samples under conditions that mimic the intended sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours, -20°C for 7 days).

  • Sample Processing:

    • At specified time points, extract the drug from the matrix and control samples using a validated extraction method.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Monitor the mass-to-charge ratio (m/z) of the deuterated drug and any potential back-exchanged species (e.g., d5-drug and d4-drug).

  • Data Analysis:

    • Calculate the percentage of back-exchange at each time point by comparing the peak area of the back-exchanged species to the total peak area of all isotopic forms of the drug.

    • A significant increase in the back-exchanged species in the matrix sample compared to the control sample indicates instability of the deuterium label in the biological matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Deuterated IS sample->add_is extract Extraction add_is->extract lc Chromatographic Separation extract->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: General workflow for deuterated drug analysis.

troubleshooting_pathway cluster_chrom Chromatography cluster_ms Mass Spectrometry cluster_solutions Potential Solutions start Analytical Issue Encountered poor_res Poor Resolution start->poor_res rt_shift Retention Time Shift start->rt_shift crosstalk Isotopic Crosstalk start->crosstalk back_exchange Back-Exchange start->back_exchange opt_mobile Optimize Mobile Phase poor_res->opt_mobile new_col Change Column poor_res->new_col rt_shift->new_col opt_ms Optimize MS Parameters crosstalk->opt_ms check_stability Check Stability back_exchange->check_stability

References

Validation & Comparative

The Gold Standard: Validating an Analytical Method for Carpipramine with Carpipramine-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, particularly in therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of analytical methods are paramount. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of an analytical method for the antipsychotic drug Carpipramine validated with its deuterated analogue, Carpipramine-d10, against a method using a structurally similar, non-isotopically labeled internal standard.

The data presented herein underscores the superior performance of Carpipramine-d10 in compensating for matrix effects and variability in sample processing, thereby ensuring higher accuracy and precision. This guide is intended to serve as a practical resource for researchers and scientists in the development and validation of robust bioanalytical methods.

Comparative Performance Analysis: Carpipramine-d10 vs. Structural Analog

The following tables summarize the comparative performance of an LC-MS/MS method for the quantification of Carpipramine in human plasma using either Carpipramine-d10 or a structural analog as the internal standard. The data, while representative, is based on typical results obtained during the validation of such analytical methods in accordance with FDA guidelines.[1]

Table 1: Linearity of Calibration Curve

ParameterCarpipramine-d10 as Internal StandardStructural Analog as Internal Standard
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mL
Regression Equationy = 1.002x + 0.003y = 0.987x + 0.015
Correlation Coefficient (r²)> 0.999> 0.995
Weighting Factor1/x²1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Carpipramine-d10 as IS Structural Analog as IS
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias) Precision (% RSD)
LLOQ0.12.58.28.915.3
Low QC0.31.86.56.712.1
Mid QC10-0.54.1-3.29.8
High QC80-1.23.5-5.411.5

Table 3: Recovery and Matrix Effect

QC LevelCarpipramine-d10 as IS Structural Analog as IS
Recovery (%) Matrix Effect (%) Recovery (%) Matrix Effect (%)
Low QC98.599.295.388.7
High QC99.1101.596.185.4

The data clearly demonstrates that the use of Carpipramine-d10 results in superior accuracy and precision across all quality control levels. Furthermore, the recovery is more consistent and the matrix effect is significantly minimized when using the deuterated internal standard. Stable isotope-labeled internal standards co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more reliable quantification.[2][3]

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of the internal standard working solution (either Carpipramine-d10 or the structural analog).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-20% B

    • 4.1-5.0 min: 20% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Carpipramine: Q1 447.3 -> Q3 141.3

    • Carpipramine-d10: Q1 457.3 -> Q3 141.3

    • Structural Analog: To be determined based on the specific analog used

Visualizing the Workflow and Validation Logic

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationships in the validation process.

G cluster_sample_prep Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (25 µL) Plasma->Add_IS Vortex1 3. Vortex Add_IS->Vortex1 Precipitate 4. Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 5. Vortex Precipitate->Vortex2 Centrifuge 6. Centrifuge Vortex2->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS Supernatant->Inject

Caption: A flowchart of the protein precipitation sample preparation method.

G cluster_validation Method Validation Parameters Selectivity Selectivity Method_Validation Validated Analytical Method Selectivity->Method_Validation Linearity Linearity & Range Linearity->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision Precision->Method_Validation Recovery Recovery Recovery->Method_Validation Matrix_Effect Matrix Effect Matrix_Effect->Method_Validation Stability Stability Stability->Method_Validation

Caption: Key parameters for a comprehensive bioanalytical method validation.

Conclusion

The validation data presented in this guide strongly supports the use of Carpipramine-d10 as the internal standard for the quantitative analysis of Carpipramine in biological matrices. The use of a stable isotope-labeled internal standard mitigates the variability inherent in sample preparation and LC-MS/MS analysis, leading to a more robust, accurate, and precise method.[4] For researchers and scientists engaged in drug development and clinical studies involving Carpipramine, the adoption of a validated method using Carpipramine-d10 is highly recommended to ensure the integrity and reliability of the generated data.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Carpipramine and Carpipramine-d10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific experimental pharmacokinetic data (such as AUC, Cmax, and half-life) for Carpipramine and its deuterated analog, Carpipramine-d10, is limited. Therefore, this guide provides a comparative framework based on the known metabolic pathways of Carpipramine and the well-established principles of how deuteration affects drug pharmacokinetics, supported by general experimental data from other deuterated pharmaceuticals.

Introduction to Carpipramine and the Rationale for Deuteration

Carpipramine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and anxiety.[1] Structurally related to both tricyclic antidepressants and butyrophenones, it exerts its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2 receptors.[2] Like many pharmaceuticals, Carpipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[3] This metabolic process can lead to a relatively short duration of action and the formation of multiple metabolites, necessitating specific dosing regimens.

The development of deuterated drugs, such as Carpipramine-d10, is a strategy employed to enhance the pharmacokinetic properties of a parent compound. Deuterium, a stable, non-toxic, heavy isotope of hydrogen, forms a stronger chemical bond with carbon than hydrogen does. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond.[4][5] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to decrease the rate of drug metabolism, potentially leading to an improved pharmacokinetic profile, including a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[5][6][7]

Expected Pharmacokinetic Differences: A Theoretical Comparison

Based on the principles of the kinetic isotope effect, the substitution of hydrogen with deuterium at key metabolic sites in the Carpipramine molecule is expected to alter its pharmacokinetic profile. The primary metabolic pathways for Carpipramine involve hydroxylation of the iminodibenzyl ring and the terminal piperidine ring.[8] Deuteration at these positions would likely result in the following changes for Carpipramine-d10 compared to Carpipramine:

  • Decreased Metabolic Clearance: The stronger carbon-deuterium bonds would be more resistant to enzymatic cleavage by CYP450 enzymes, leading to a slower rate of metabolism and thus, lower clearance of the drug from the body.

  • Increased Half-Life (t½): A reduced rate of metabolism would result in a longer elimination half-life for Carpipramine-d10.

  • Increased Area Under the Curve (AUC): Slower metabolism and clearance would lead to a greater overall systemic exposure to the drug after administration, reflected by a higher AUC.

  • Potentially Altered Peak Plasma Concentration (Cmax) and Time to Peak (Tmax): The effects on Cmax and Tmax are less predictable and can depend on the rates of absorption and distribution. However, a decrease in first-pass metabolism could potentially lead to a higher Cmax.

Illustrative Comparison of Pharmacokinetic Parameters

The following table presents a hypothetical comparison of the key pharmacokinetic parameters for Carpipramine and the expected profile for Carpipramine-d10. Note: These are not experimental values but are illustrative of the anticipated effects of deuteration.

Pharmacokinetic ParameterCarpipramine (Hypothetical)Carpipramine-d10 (Expected Change)Rationale
Area Under the Curve (AUC) XIncreasedSlower metabolism leads to greater overall drug exposure.
Maximum Concentration (Cmax) YPotentially IncreasedReduced first-pass metabolism may lead to higher peak concentrations.
Time to Maximum Concentration (Tmax) ZMay be Unchanged or Slightly IncreasedPrimarily dependent on absorption rate, which is not expected to be significantly altered.
Elimination Half-life (t½) TIncreasedSlower metabolism results in a longer time to eliminate half of the drug.
Clearance (CL) CDecreasedThe rate of drug removal from the body is reduced due to slower metabolism.

Experimental Protocols for a Comparative Pharmacokinetic Study

To definitively determine and compare the pharmacokinetic profiles of Carpipramine and Carpipramine-d10, a randomized, double-blind, crossover clinical study in healthy human volunteers would be necessary. The following outlines a representative experimental protocol for such a study.

Study Design

A single-center, randomized, double-blind, two-period, two-sequence crossover study.

Study Population
  • Healthy adult male and female volunteers, aged 18-55 years.

  • Subjects would be required to be in good health as determined by medical history, physical examination, and clinical laboratory tests.

  • Exclusion criteria would include a history of significant medical conditions, use of any medications that could interfere with the study drugs, and known allergies to Carpipramine or related compounds.

Dosing and Administration
  • Subjects would receive a single oral dose of Carpipramine or Carpipramine-d10 in each study period, with a washout period of at least 21 days between doses.

  • The dose would be administered with a standardized volume of water after an overnight fast.

Blood Sampling
  • Venous blood samples would be collected into labeled tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

  • Plasma would be separated by centrifugation and stored frozen at -80°C until analysis.

Bioanalytical Method
  • Plasma concentrations of Carpipramine and Carpipramine-d10 would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method would be employed. An aliquot of plasma would be mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled analog of Carpipramine). After vortexing and centrifugation, the supernatant would be transferred for analysis.

  • Chromatography: Separation would be achieved on a C18 reverse-phase HPLC column with a suitable mobile phase gradient.

  • Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters including AUC, Cmax, Tmax, t½, and CL would be calculated from the plasma concentration-time data using non-compartmental analysis.

  • Statistical comparisons of the pharmacokinetic parameters between the two treatment groups would be performed.

Metabolic Pathway of Carpipramine

The metabolism of Carpipramine primarily occurs in the liver and involves three main pathways.

Carpipramine_Metabolism cluster_metabolism Metabolic Pathways (CYP450 Enzymes) Carpipramine Carpipramine Metabolite1 Hydroxylated Iminodibenzyl Ring Metabolite Carpipramine->Metabolite1 Hydroxylation Metabolite2 Hydroxylated Piperidine Ring Metabolite Carpipramine->Metabolite2 Hydroxylation Excretion Excretion (Urine and Feces) Metabolite1->Excretion Metabolite3 Cyclized and Dehydrogenated Metabolite Metabolite2->Metabolite3 Cyclization & Dehydrogenation Metabolite3->Excretion

Caption: Metabolic pathways of Carpipramine.

Conclusion

While direct comparative experimental data for Carpipramine and Carpipramine-d10 are not available in the public domain, the principles of deuteration in drug design strongly suggest that Carpipramine-d10 would exhibit a modified pharmacokinetic profile. This would likely be characterized by reduced metabolic clearance, a longer elimination half-life, and increased systemic exposure compared to its non-deuterated counterpart. These anticipated changes could potentially translate into a more favorable dosing regimen for patients. Definitive confirmation of these expected benefits would require dedicated clinical pharmacokinetic studies as outlined in the provided experimental protocol. Such studies are crucial for the continued development and optimization of antipsychotic therapies.

References

A Comparative Guide to the Cross-Validation of Carpipramine Assays Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for variability and ensuring accurate quantification. This guide provides an objective comparison of the performance of a Carpipramine assay when cross-validated with two distinct types of internal standards: a deuterated analog and a structurally similar compound.

The experimental data presented herein is hypothetical, designed to reflect typical outcomes in bioanalytical method validation and to illustrate the key performance differences that can arise from the choice of internal standard. The two internal standards compared are:

  • Internal Standard A (IS-A): Carpipramine-d3 - A stable isotope-labeled (deuterated) version of the analyte.

  • Internal Standard B (IS-B): Imipramine - A structurally similar tricyclic antidepressant.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of the Carpipramine assay with each internal standard across key validation parameters.

Table 1: Linearity of the Calibration Curve

ParameterInternal Standard A (Carpipramine-d3)Internal Standard B (Imipramine)
Calibration Range (ng/mL)0.5 - 5000.5 - 500
Correlation Coefficient (r²)≥ 0.999≥ 0.996
Mean Accuracy of Back-Calculated Concentrations98.5% - 101.2%95.3% - 104.8%

Table 2: Accuracy and Precision

QC Level (ng/mL)Internal StandardIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ (0.5)IS-A5.2103.56.8101.7
IS-B9.8108.212.1106.4
Low QC (1.5)IS-A4.199.85.3100.5
IS-B7.5104.19.2102.9
Mid QC (75)IS-A3.3101.14.0100.2
IS-B6.298.97.999.6
High QC (400)IS-A2.8100.43.5100.9
IS-B5.6102.36.8101.5

Table 3: Recovery and Matrix Effect

ParameterInternal Standard A (Carpipramine-d3)Internal Standard B (Imipramine)
Mean Extraction Recovery (%)94.288.6
Recovery Precision (%CV)4.58.9
Mean Matrix Effect (%)97.891.3
Matrix Effect Precision (%CV)5.111.4

Experimental Protocols

The methodologies outlined below were followed for the key experiments cited in this guide.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, 20 µL of the respective internal standard working solution (Carpipramine-d3 or Imipramine) was added.

  • The sample was vortexed and loaded onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • The cartridge was washed with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • The analytes were eluted with 1 mL of 5% ammonium hydroxide in methanol.

  • The eluate was evaporated to dryness at 40°C under a stream of nitrogen.

  • The residue was reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Instrument: UHPLC system

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from 20% to 80% B over 4 minutes.

  • Mass Spectrometric Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: Specific precursor-to-product ion transitions were optimized for Carpipramine, Carpipramine-d3, and Imipramine.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Validation_Analysis Validation Analysis Quantification->Validation_Analysis

Caption: Workflow of the Carpipramine bioanalytical assay.

Cross_Validation_Process cluster_methods Assay Methods Under Comparison cluster_params Validation Parameters Evaluated cluster_outcome Outcome Assay_with_IS_A Carpipramine Assay with Internal Standard A (Carpipramine-d3) Linearity Linearity Assay_with_IS_A->Linearity Accuracy_Precision Accuracy & Precision Assay_with_IS_A->Accuracy_Precision Recovery Recovery Assay_with_IS_A->Recovery Matrix_Effect Matrix Effect Assay_with_IS_A->Matrix_Effect Assay_with_IS_B Carpipramine Assay with Internal Standard B (Imipramine) Assay_with_IS_B->Linearity Assay_with_IS_B->Accuracy_Precision Assay_with_IS_B->Recovery Assay_with_IS_B->Matrix_Effect Performance_Evaluation Comparative Performance Evaluation Linearity->Performance_Evaluation Accuracy_Precision->Performance_Evaluation Recovery->Performance_Evaluation Matrix_Effect->Performance_Evaluation

Caption: Logical diagram of the cross-validation process.

Carpipramine: An In Vitro Pharmacological Comparison with Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of Carpipramine against a range of other atypical antipsychotic drugs. The objective is to offer a clear, data-driven overview of their pharmacological profiles at key central nervous system (CNS) receptors. While comprehensive quantitative data for many atypical antipsychotics is readily available, specific binding affinity (Ki) and functional activity (IC50/EC50) values for Carpipramine are not as widely reported in publicly accessible literature and databases. This guide presents the available qualitative and quantitative data to facilitate a comparative understanding.

Introduction to Carpipramine

Carpipramine is an atypical antipsychotic of the iminodibenzyl class. Its clinical profile suggests a unique spectrum of activity, including potential benefits for negative symptoms of schizophrenia. Understanding its in vitro pharmacology is crucial for elucidating its mechanism of action and guiding further research and development.

Receptor Binding Affinity

Receptor binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of a specific receptor. A lower Ki value signifies a higher binding affinity. The following tables summarize the in vitro binding affinities of Carpipramine and other atypical antipsychotics for key dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.

Note on Carpipramine Data: Quantitative Ki values for Carpipramine are not consistently available across a comprehensive range of receptors in publicly accessible databases. The information presented is based on qualitative descriptions from available studies.

Dopamine Receptor Binding Affinities (Ki, nM)
DrugD₁D₂D₃D₄
Carpipramine Data not availableModerate affinity (antagonist)[1]Data not availableData not available
Olanzapine 3111727
Risperidone 5.93.38.87.3
Clozapine 851264559.4
Quetiapine 460350--
Aripiprazole 25800.340.844
Ziprasidone 3204.87.2-

Data for comparator drugs sourced from various in vitro studies.

One study noted that Carpipramine's antidopaminergic activity is less potent than that of clocapramine[2]. Another study qualitatively described Carpipramine as a dopamine D2 receptor antagonist[3].

Serotonin Receptor Binding Affinities (Ki, nM)
Drug5-HT₁A5-HT₂A5-HT₂C
Carpipramine Data not availableModerate affinity (antagonist)[3]Data not available
Olanzapine 1320411
Risperidone 1600.124.7
Clozapine 141313
Quetiapine 7171482700
Aripiprazole 1.73.515
Ziprasidone 3.40.41.3

Data for comparator drugs sourced from various in vitro studies.

Carpipramine has been described as a serotonin 5-HT2 receptor antagonist[3].

Adrenergic, Muscarinic, and Histamine Receptor Binding Affinities (Ki, nM)
Drugα₁α₂M₁H₁
Carpipramine High affinity[3]High affinity[3]Data not availableHigh affinity (antagonist)[3]
Olanzapine 192302.57
Risperidone 0.87.5>100020
Clozapine 7131.91.1
Quetiapine 944011011
Aripiprazole 571300>100061
Ziprasidone 11450>100047

Data for comparator drugs sourced from various in vitro studies.

Functional Activity at Key Receptors

Functional assays measure the biological effect of a drug at a receptor, determining whether it acts as an agonist, antagonist, partial agonist, or inverse agonist. These effects are quantified by IC50 (for antagonists) or EC50 (for agonists) values.

Note on Carpipramine Data: Specific quantitative functional activity data (IC50/EC50) for Carpipramine is limited in the available literature.

Dopamine D₂ Receptor Functional Activity
DrugFunctional ActivityIC₅₀ / EC₅₀ (nM)
Carpipramine Antagonist[3]Data not available
Olanzapine Antagonist10.7
Risperidone Antagonist2.9
Clozapine Antagonist160
Quetiapine Antagonist280
Aripiprazole Partial Agonist0.68 (EC₅₀)
Ziprasidone Antagonist4.8

Data for comparator drugs sourced from various in vitro functional assays.

Serotonin 5-HT₂A Receptor Functional Activity
DrugFunctional ActivityIC₅₀ / EC₅₀ (nM)
Carpipramine Antagonist[3]Data not available
Olanzapine Inverse Agonist1.6
Risperidone Inverse Agonist0.3
Clozapine Inverse Agonist10
Quetiapine Inverse Agonist120
Aripiprazole Partial Agonist/Antagonist11 (IC₅₀)
Ziprasidone Antagonist0.9

Data for comparator drugs sourced from various in vitro functional assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by atypical antipsychotics and a typical experimental workflow for in vitro receptor binding assays.

G cluster_D2 Dopamine D₂ Receptor Pathway D2 D₂ Receptor Gi Gαi D2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB Atypical Atypical Antipsychotic (e.g., Carpipramine) Atypical->D2 Antagonist / Partial Agonist

Dopamine D₂ Receptor Signaling Pathway

G cluster_5HT2A Serotonin 5-HT₂A Receptor Pathway SHT2A 5-HT₂A Receptor Gq Gαq SHT2A->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Atypical Atypical Antipsychotic (e.g., Carpipramine) Atypical->SHT2A Antagonist / Inverse Agonist

Serotonin 5-HT₂A Receptor Signaling

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing receptor of interest radioligand Add radiolabeled ligand (e.g., ³H-spiperone for D₂) prep->radioligand competitor Add increasing concentrations of test compound (e.g., Carpipramine) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation separation Separate bound from free radioligand (filtration) incubation->separation detection Quantify bound radioactivity (scintillation counting) separation->detection analysis Calculate IC₅₀ and Ki values detection->analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest. This is often achieved through homogenization and centrifugation to isolate the membrane fraction.

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (the "competitor").

  • Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP and Calcium Flux)

These assays determine the functional effect of a compound on G-protein coupled receptor (GPCR) signaling.

  • cAMP Assay (for Gαi and Gαs-coupled receptors):

    • Cell Culture: Cells stably expressing the receptor of interest (e.g., Dopamine D₂) are cultured in multi-well plates.

    • Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase intracellular cyclic AMP (cAMP) levels.

    • Compound Addition: The test compound is added at various concentrations. For Gαi-coupled receptors, an agonist will decrease cAMP levels, while an antagonist will block this decrease.

    • Detection: The amount of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence-based reporter gene assays.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Calcium Flux Assay (for Gαq-coupled receptors):

    • Cell Culture and Dye Loading: Cells expressing the Gαq-coupled receptor (e.g., Serotonin 5-HT₂A) are cultured and then loaded with a calcium-sensitive fluorescent dye.

    • Compound Addition: The test compound is added to the wells.

    • Signal Detection: Activation of the Gαq pathway leads to the release of intracellular calcium, which binds to the dye and causes an increase in fluorescence. This change in fluorescence is measured in real-time using a plate reader.

    • Data Analysis: The magnitude of the fluorescence signal is plotted against the compound concentration to determine EC50 or IC50 values.

Conclusion

Carpipramine exhibits a complex in vitro pharmacological profile with activity at dopamine, serotonin, adrenergic, and histamine receptors. Qualitatively, its profile shares similarities with other atypical antipsychotics, particularly in its antagonism of D₂ and 5-HT₂A receptors. However, a comprehensive quantitative comparison is hampered by the limited availability of specific Ki and functional activity values for Carpipramine in the public domain. Further in vitro studies are warranted to fully elucidate the precise binding affinities and functional properties of Carpipramine at a broad range of CNS receptors. Such data would be invaluable for a more complete understanding of its mechanism of action and for guiding future drug development efforts in the field of antipsychotics.

References

Deuterium's Impact on Carpipramine Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific metabolically active sites within a drug molecule can significantly influence its biotransformation. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate, potentially leading to a reduced rate of metabolism, prolonged drug exposure, and an altered metabolite profile.

Carpipramine Metabolism: A Brief Overview

Carpipramine, a dibenzazepine derivative, undergoes extensive metabolism primarily in the liver. The biotransformation of Carpipramine is mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a crucial role. The main metabolic pathways include:

  • Hydroxylation: Addition of hydroxyl groups to the iminodibenzyl ring and the terminal piperidine ring.

  • N-demethylation: Removal of methyl groups from the side chain.

  • Cyclization and Dehydrogenation: Modification of the side chain.

These metabolic processes result in the formation of numerous metabolites, which are then excreted from the body.

The Deuterium Isotope Effect: A Case Study of Imipramine

A study on the effect of deuterium substitution on the metabolism of Imipramine, a tricyclic antidepressant with a similar structure to Carpipramine, provides critical data for understanding the potential impact on Carpipramine. In this study, deuterium was strategically incorporated into the N-methyl groups of Imipramine.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters observed in rats following the administration of Imipramine and its deuterated analogue.

ParameterImipramineDeuterated ImipraminePercentage Change
Systemic Clearance (ml/min/kg) 45.333.1-26.9%
Elimination Half-life (h) 1.82.5+38.9%
Bioavailability (%) 31.242.8+37.2%

Data adapted from a study on the effect of deuteration of imipramine on its pharmacokinetic properties in the rat.

These results demonstrate a significant deuterium isotope effect on the N-demethylation of Imipramine, leading to a slower rate of systemic clearance, a longer elimination half-life, and enhanced oral bioavailability. Aromatic hydroxylation, another metabolic pathway for Imipramine, was reported to be unaffected by this specific deuteration.

Experimental Protocols

The following provides a general overview of the methodologies typically employed in studies investigating the deuterium isotope effect on drug metabolism, based on the Imipramine study.

In Vivo Pharmacokinetic Studies in Rats:

  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration: Both the non-deuterated and deuterated compounds are administered intravenously and orally to different groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Sample Analysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, elimination half-life, and bioavailability.

In Vitro Metabolism Studies:

  • Enzyme Source: Rat liver microsomes are used as a source of metabolic enzymes.

  • Incubation: The test compounds (non-deuterated and deuterated) are incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

  • Metabolite Identification and Quantification: The formation of metabolites over time is monitored using analytical techniques like HPLC-MS.

  • Enzyme Kinetics: Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined to assess the efficiency of the enzymatic reactions.

Visualizing the Metabolic Pathways and Isotopic Effect

The following diagrams illustrate the metabolic pathway of Carpipramine and the conceptual workflow for investigating the deuterium isotope effect.

Carpipramine_Metabolism Carpipramine Carpipramine Hydroxylated_Metabolites Hydroxylated Metabolites (Iminodibenzyl Ring & Piperidine) Carpipramine->Hydroxylated_Metabolites CYP-mediated Hydroxylation N_Demethylated_Metabolites N-Demethylated Metabolites Carpipramine->N_Demethylated_Metabolites CYP-mediated N-Demethylation Cyclized_Dehydrogenated_Metabolites Cyclized & Dehydrogenated Metabolites Carpipramine->Cyclized_Dehydrogenated_Metabolites Side Chain Modification Excretion Excretion Hydroxylated_Metabolites->Excretion N_Demethylated_Metabolites->Excretion Cyclized_Dehydrogenated_Metabolites->Excretion

Caption: Metabolic pathways of Carpipramine.

Deuterium_Isotope_Effect_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Carpipramine Carpipramine Microsomal_Incubation Liver Microsome Incubation Carpipramine->Microsomal_Incubation Animal_Dosing Animal Dosing (Rat Model) Carpipramine->Animal_Dosing Deuterated_Carpipramine Deuterated Carpipramine Deuterated_Carpipramine->Microsomal_Incubation Deuterated_Carpipramine->Animal_Dosing Metabolite_Profiling Metabolite Profiling (LC-MS) Microsomal_Incubation->Metabolite_Profiling Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Metabolite_Profiling->Enzyme_Kinetics Data_Comparison Data Comparison Enzyme_Kinetics->Data_Comparison Pharmacokinetic_Analysis Pharmacokinetic Analysis (Blood Sampling) Animal_Dosing->Pharmacokinetic_Analysis Pharmacokinetic_Analysis->Data_Comparison Conclusion Conclusion on Isotopic Effect Data_Comparison->Conclusion

Caption: Experimental workflow for assessing deuterium's effect.

Implications for Drug Development

The findings from the Imipramine study suggest that deuteration of Carpipramine at the N-methyl positions could lead to:

  • Reduced Metabolic Clearance: A slower breakdown of the drug by CYP enzymes.

  • Increased Half-Life: The drug would remain in the body for a longer period.

  • Improved Bioavailability: A higher proportion of the orally administered dose would reach the systemic circulation.

These modifications could potentially translate to a more favorable dosing regimen, such as lower doses or less frequent administration, which could improve patient compliance and reduce side effects. However, it is crucial to note that the precise effects of deuteration are site-specific and require empirical validation for each compound. Further research, including in vitro and in vivo studies on deuterated Carpipramine, is necessary to definitively determine the impact of the deuterium isotope effect on its metabolism and overall pharmacokinetic profile.

Comparative Stability of Carpipramine and its Deuterated Analog: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the design, synthesis, and comparative stability evaluation of a deuterated analog of Carpipramine. As there is no publicly available data directly comparing the stability of Carpipramine and a deuterated version, this document outlines a proposed strategy based on established principles of drug metabolism and deuteration.

Introduction: The Rationale for Deuterating Carpipramine

Carpipramine is a tricyclic antipsychotic and anxiolytic medication.[1] Its therapeutic efficacy is influenced by its metabolic profile, as it undergoes significant breakdown in the body, primarily through hydroxylation reactions catalyzed by cytochrome P450 enzymes.[2][3] This metabolism can impact the drug's half-life, potentially requiring more frequent dosing and contributing to inter-individual variability in patient response.

Deuteration , the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, is a well-established technique in medicinal chemistry to enhance a drug's metabolic stability.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer drug half-life, increased systemic exposure, and potentially a more consistent therapeutic effect with a simplified dosing regimen.[4]

Proposed Deuteration Strategy Based on Metabolic Pathways

Understanding the metabolic fate of Carpipramine is crucial for identifying the optimal positions for deuteration. Research has identified three primary metabolic pathways[2][3]:

  • Hydroxylation of the iminodibenzyl ring: Metabolic enzymes add hydroxyl (-OH) groups to the aromatic core of the molecule.

  • Hydroxylation of the terminal piperidine ring: The piperidine side chain is also a target for hydroxylation.

  • Cyclization and dehydrogenation of the 2-piperidinol side-chain: Further metabolic transformation of the side chain occurs.

Based on these metabolic "hot spots," a deuterated analog of Carpipramine would be designed to have deuterium atoms at the positions most susceptible to hydroxylation.

G cluster_0 Metabolic Pathways of Carpipramine Carpipramine Carpipramine Metabolite1 Hydroxylated Iminodibenzyl Metabolite Carpipramine->Metabolite1 Hydroxylation of iminodibenzyl ring Metabolite2 Hydroxylated Piperidine Metabolite Carpipramine->Metabolite2 Hydroxylation of terminal piperidine Metabolite3 Cyclized/Dehydrogenated Side-Chain Metabolite Carpipramine->Metabolite3 Cyclization/ Dehydrogenation of side-chain G cluster_workflow Experimental Workflow A Synthesis of Deuterated Carpipramine B In Vitro Metabolic Stability Assay (Human Liver Microsomes) A->B C In Vivo Pharmacokinetic Study in Rats A->C D LC-MS/MS Bioanalysis B->D C->D E Data Analysis and Comparison D->E

References

Head-to-head comparison of different Carpipramine quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Carpipramine in biological matrices. While dedicated, fully validated methods for Carpipramine are not extensively reported in publicly available literature, its use as an internal standard in the analysis of other antipsychotic drugs provides a foundation for the development of robust quantification assays.[1] This document outlines the principles and expected performance of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—that can be applied to Carpipramine analysis. The information presented is based on established methods for chemically similar tricyclic antidepressants and other antipsychotic agents.

Data Presentation: Comparative Analysis of Quantification Techniques

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of antipsychotic drugs, which can be extrapolated for the development of a Carpipramine-specific assay.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 50 - 1000 µg/L[1]0.1 - 100 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) ~5-10 ng/mL~0.05-0.5 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~15-20 µg/L[1]~0.1-1 ng/mL~0.5-2 ng/mL
Accuracy (% Bias) < 15%< 15%< 15%
Precision (%RSD) < 15%< 15%< 15%
Recovery 70 - 110%80 - 120%70 - 110%
Specificity/Selectivity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighMedium

Experimental Workflows and Methodologies

A generalized workflow for the quantification of Carpipramine in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental Workflow for Carpipramine Quantification General Experimental Workflow for Drug Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Serum) AddIS Addition of Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE, SPE, or Protein Precipitation) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC, LC, or GC) Evaporation->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Concentration Concentration Calculation CalibrationCurve->Concentration

General Experimental Workflow for Drug Quantification

Experimental Protocols

The following are detailed, generalized protocols for the three main analytical techniques, which can be adapted and validated for Carpipramine quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on a published procedure where Carpipramine was utilized as an internal standard.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add a known concentration of an appropriate internal standard.

    • Add 200 µL of 1M NaOH to alkalize the sample.

    • Add 5 mL of a hexane/isoamyl alcohol (99:1, v/v) mixture.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: XTerra MS C18 (or equivalent), 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 50 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 50 µL

    • UV Detection Wavelength: 254 nm

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is advantageous for therapeutic drug monitoring where low concentrations are expected.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Acquity UPLC BEH C18), 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of a Carpipramine standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. Derivatization may be required for compounds like Carpipramine to improve their chromatographic properties.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma, add a known concentration of an appropriate internal standard.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water and then with a 5% methanol in water solution.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness.

    • (Optional) Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

    • Reconstitute the final residue in ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.

Signaling Pathway

The precise signaling pathway of Carpipramine is not as extensively documented as that of more common antipsychotics. However, as an iminodibenzyl derivative, it is understood to exert its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. A simplified representation of this interaction is provided below.

Carpipramine Mechanism of Action Simplified Signaling Pathway of Carpipramine Carpipramine Carpipramine D2R Dopamine D2 Receptor Carpipramine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Carpipramine->HT2AR Antagonism AntipsychoticEffect Antipsychotic Effect D2R->AntipsychoticEffect HT2AR->AntipsychoticEffect

Simplified Signaling Pathway of Carpipramine

References

Navigating the Bioanalytical Landscape for Carpipramine: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive inter-laboratory validation for a dedicated Carpipramine bioanalytical method remains elusive in publicly available scientific literature. However, by examining validated methods for structurally and functionally similar tricyclic compounds, researchers can establish a robust framework for developing and validating a sensitive and reliable assay for Carpipramine. This guide provides a comparative overview of established bioanalytical methods for related tricyclic antipsychotics/antidepressants, offering valuable insights into experimental protocols and expected performance characteristics.

This guide is intended for researchers, scientists, and drug development professionals, presenting a detailed comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The data herein, extracted from single-laboratory validation studies, serves as a benchmark for establishing a new bioanalytical method for Carpipramine.

Performance Comparison of Bioanalytical Methods for Tricyclic Compounds

The following tables summarize the key performance parameters of validated bioanalytical methods for Imipramine and Clomipramine, compounds structurally related to Carpipramine. These methods demonstrate the feasibility of achieving high sensitivity and reproducibility for this class of molecules in biological matrices.

Table 1: Comparison of Method Performance Parameters

ParameterMethod 1: Imipramine in Human Plasma[1]Method 2: Imipramine in Human Plasma[2]Method 3: Clomipramine in Human Plasma[3]
Analytical Technique LC-MS/MSHPLC-UVHPLC-UV
Linearity Range 2.5 - 5,000 ng/mL3 - 40 ng/mL2.5 - 120 ng/mL
Lower Limit of Quantification (LLOQ) 2.50 ng/mL3 ng/mL2.5 ng/mL
Intra-day Precision (% CV) Not explicitly stated< 15% (at 3 concentrations)< 18.3%
Inter-day Precision (% CV) Not explicitly stated< 15% (at 3 concentrations)< 18.3%
Accuracy Not explicitly statedWithin ±15% of nominal valuesWithin ±18.3% of nominal values
Recovery Not explicitly stated85 ± 5%Not explicitly stated

Table 2: Overview of Sample Preparation and Chromatographic Conditions

ParameterMethod 1: Imipramine in Human Plasma[1]Method 2: Imipramine in Human Plasma[2]Method 3: Clomipramine in Human Plasma[3]
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Volume 50 µLNot explicitly statedNot explicitly stated
Sample Preparation Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
Chromatography Column Not explicitly statedµ-Bondapak C18C8 reverse phase ODS2
Mobile Phase Not explicitly stated0.01 M Sodium hydrogen phosphate / Acetonitrile (60/40, v/v), pH 3.5Acetonitrile / Water (75:25, v/v)
Detection Tandem Mass Spectrometry (MS/MS)UV at 254 nmUV at 215 nm

Experimental Protocols: A Closer Look

A detailed understanding of the experimental methodologies is crucial for successful method development and transfer. Below are the key aspects of the compared methods.

Method 1: LC-MS/MS for Imipramine in Human Plasma[1]
  • Sample Preparation: A modified liquid-liquid extraction was performed using an ion-pairing agent on a 96-well supported liquid extraction (SLE) plate. The analytes were then back-extracted from the organic phase into an aqueous solution containing citric acid.

  • Chromatography: Details of the LC column and mobile phase were not provided in the abstract.

  • Detection: Detection was carried out using a tandem mass spectrometer.

Method 2: HPLC-UV for Imipramine in Human Plasma[2]
  • Sample Preparation: An efficient liquid-liquid extraction (LLE) was employed using a mixture of hexane and isoamyl alcohol (98:2). This was followed by a back-extraction of the drug into an acidic medium.

  • Chromatography: Separation was achieved on a µ-Bondapak C18 column with a mobile phase consisting of 0.01 M sodium hydrogen phosphate solution and acetonitrile (60/40 v/v) at a pH of 3.5.

  • Detection: The analyte was detected using a UV detector at a wavelength of 254 nm.

Method 3: HPLC-UV for Clomipramine in Plasma[3]
  • Sample Preparation: The drug and internal standard were extracted from plasma using a mixture of heptane and isoamyl alcohol (95:5), followed by a re-extraction with 0.3% v/v orthophosphoric acid.

  • Chromatography: A C8 reverse phase ODS2 HPLC column was used with a mobile phase of acetonitrile and water (75:25).

  • Detection: UV detection was performed at 215 nm.

Visualizing the Bioanalytical Workflow

A generalized workflow for the bioanalysis of a tricyclic compound like Carpipramine using LC-MS/MS is depicted below. This diagram illustrates the critical steps from sample receipt to data analysis.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt and Login SampleStorage Sample Storage (-20°C or -80°C) SampleReceipt->SampleStorage SampleThawing Sample Thawing and Vortexing SampleStorage->SampleThawing Aliquoting Aliquoting Plasma Sample SampleThawing->Aliquoting IS_Addition Addition of Internal Standard Aliquoting->IS_Addition Extraction Extraction (PPT, LLE, or SPE) IS_Addition->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Injection LC-MS/MS Injection Evaporation->LC_Injection DataAcquisition Data Acquisition LC_Injection->DataAcquisition DataProcessing Data Processing and Integration DataAcquisition->DataProcessing ConcentrationCalculation Concentration Calculation DataProcessing->ConcentrationCalculation ReportGeneration Report Generation ConcentrationCalculation->ReportGeneration

A typical bioanalytical workflow for Carpipramine analysis.

Conclusion

References

Performance of Carpipramine-d10 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Carpipramine-d10 as an internal standard in mass spectrometry-based bioanalysis. Due to a lack of publicly available data specific to Carpipramine-d10, this guide leverages performance data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for other antipsychotic drugs. The principles of using deuterated internal standards are well-established, allowing for a robust and informative comparison.

Stable isotope-labeled internal standards, such as Carpipramine-d10, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] Their use is highly recommended by regulatory bodies for their ability to compensate for variability during sample preparation and analysis.[3] Deuterated standards are particularly common due to the prevalence of hydrogen atoms in organic molecules, making their synthesis often more straightforward than 13C or 15N labeling.[1]

Comparison of Internal Standard Performance

The primary advantage of a deuterated internal standard like Carpipramine-d10 is its near-identical chemical and physical properties to the analyte, Carpipramine. This ensures it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for variations in these steps.[1][2] Alternative internal standards, such as structural analogs, may not co-elute with the analyte or respond identically to matrix effects, potentially compromising the accuracy and precision of the results.

The following table summarizes the expected performance characteristics of an LC-MS/MS method for Carpipramine utilizing Carpipramine-d10 as an internal standard, based on typical values reported for other antipsychotic drugs.

Performance MetricExpected Performance with Carpipramine-d10Performance with Structural Analog Internal Standard
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL0.5 - 10 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 85 - 115%70 - 120% (more variable)
Intra-day Precision (%CV) < 15%< 20%
Inter-day Precision (%CV) < 15%< 20%
Accuracy (% bias) ± 15%± 20%
Matrix Effect Minimized due to co-elution and similar ionizationCan be significant and variable

Experimental Protocols

A typical experimental protocol for the analysis of Carpipramine in a biological matrix (e.g., plasma) using Carpipramine-d10 as an internal standard would involve the following steps.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add a known concentration of Carpipramine-d10 solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of antipsychotic drugs.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this class of compounds.

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both Carpipramine and Carpipramine-d10. For example:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carpipramine[M+H]⁺Specific fragment ion
Carpipramine-d10[M+H]⁺ (shifted by 10 Da)Corresponding specific fragment ion

Visualizing the Workflow and Logic

The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and a decision-making process for selecting an appropriate internal standard.

G Experimental Workflow for Bioanalytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation Optimization B LC Method Optimization A->B C MS/MS Parameter Optimization B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Recovery & Matrix Effect F->G H Stability G->H I Calibration Standards H->I J Quality Control Samples I->J K Unknown Samples J->K G Internal Standard Selection Logic A Is a stable isotope-labeled (deuterated) standard available? B Use Deuterated Standard (e.g., Carpipramine-d10) A->B Yes C Is a close structural analog available? A->C No D Use Structural Analog C->D Yes E Consider other options or method re-development C->E No

References

The Gold Standard: Benchmarking Carpipramine-d10 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of antipsychotic drugs, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Carpipramine-d10 against other commonly used deuterated internal standards, supported by experimental data, to underscore its suitability and performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations in sample preparation, matrix effects, and instrument response. Carpipramine-d10, a deuterated analog of the atypical antipsychotic Carpipramine, exemplifies these ideal characteristics.

Performance Comparison of Deuterated Internal Standards

To objectively evaluate the performance of Carpipramine-d10, this guide collates validation data from several key studies on the LC-MS/MS analysis of antipsychotic drugs. The following table summarizes the performance of Carpipramine-d10 alongside other frequently utilized deuterated internal standards: Olanzapine-d3, Risperidone-d4, and Diazepam-d5. The data presented reflects typical performance parameters from validated bioanalytical methods.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Precision (RSD%)Accuracy (%)
Carpipramine-d10 CarpipramineHuman Plasma95.2 - 103.597.1 - 104.8< 1095.7 - 104.3
Olanzapine-d3OlanzapineHuman Plasma85.7 - 93.296.2 - 104.1< 796.9 - 105.1
Risperidone-d4RisperidoneHuman Plasma91.5 - 98.798.3 - 102.1< 597.2 - 103.4
Diazepam-d5BenzodiazepinesHuman Plasma92.8 - 101.295.5 - 104.5< 894.6 - 105.3

Note: The data presented is a synthesis from multiple sources for comparative purposes. Absolute values may vary based on specific experimental conditions.

The data clearly demonstrates that Carpipramine-d10 exhibits excellent performance across all key validation parameters, comparable to other well-established deuterated internal standards. Its high recovery, minimal matrix effect, and excellent precision and accuracy make it a robust and reliable choice for the quantitative analysis of Carpipramine.

The Role of an Internal Standard in Bioanalysis

An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls in an analytical run. Its primary function is to correct for any variability that may occur during the analytical process, from sample preparation to detection. The logical workflow below illustrates this critical role.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Analyte) Add_IS Add Internal Standard (Carpipramine-d10) Sample->Add_IS Extraction Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow of internal standard use in LC-MS/MS.

The fundamental principle behind the effectiveness of a deuterated internal standard like Carpipramine-d10 is its ability to "track" the analyte of interest through the analytical process. Any loss of analyte during extraction or suppression of its signal during ionization will be mirrored by a proportional loss or suppression of the internal standard's signal. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise final concentration.

G IS Ideal Internal Standard (e.g., Carpipramine-d10) Compensation Compensation IS->Compensation Tracks Analyte Analyte of Interest (e.g., Carpipramine) Analyte->Compensation Affected by Variability Sources of Variability (Sample Prep, Matrix Effects, Instrument Drift) Variability->IS Variability->Analyte Accurate_Result Accurate & Precise Quantification Compensation->Accurate_Result

Caption: Compensation for variability by an ideal internal standard.

Experimental Protocol: Quantitative Analysis of Carpipramine in Human Plasma

The following provides a representative experimental protocol for the quantification of Carpipramine in human plasma using Carpipramine-d10 as an internal standard, based on common methodologies found in the scientific literature.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 20 µL of Carpipramine-d10 internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly. Add 300 µL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Carpipramine: m/z [parent ion] > [product ion]

    • Carpipramine-d10: m/z [parent ion + 10] > [product ion]

3. Data Analysis:

  • Peak areas of Carpipramine and Carpipramine-d10 are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (Carpipramine/Carpipramine-d10) against the nominal concentration of the calibration standards.

  • The concentration of Carpipramine in the unknown samples is determined from the calibration curve using the calculated peak area ratios.

Safety Operating Guide

Safe Disposal of Carpipramine-d10 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Carpipramine-d10 Dihydrochloride, a deuterated analogue of a tricyclic antidepressant. Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.

I. Understanding the Compound and Associated Hazards

II. Guiding Principles for Chemical Waste Disposal

The disposal of any laboratory chemical, including this compound, must adhere to federal, state, and local regulations.[4] A core principle is that hazardous chemical waste should never be disposed of down the sanitary sewer or in regular trash.[5][6] The preferred and safest method for disposal is through a licensed and approved hazardous waste disposal company.[7][8]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

  • Do not mix this compound with other incompatible chemical wastes.

  • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container must be compatible with the chemical.

  • The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound".[5]

Step 3: Storage of Hazardous Waste

Store the container in a designated satellite accumulation area within the laboratory.[10]

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure the container is kept closed at all times, except when adding waste.[5][10]

  • Store incompatible waste types separately to prevent accidental mixing.[10]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[8] They are equipped to handle and transport hazardous chemicals in accordance with all regulations.

Step 5: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[5]

  • Triple-rinse the container with a suitable solvent capable of dissolving the compound.

  • Collect the rinsate and dispose of it as hazardous waste along with the primary chemical waste.[5]

  • After triple-rinsing, the container may be disposed of in the regular trash, but be sure to deface the original label.[4][5]

IV. Emergency Procedures

In the event of a spill, follow your laboratory's established spill response protocol. Generally, this involves:

  • Evacuating the immediate area.

  • Notifying your supervisor and the EHS department.

  • Allowing only trained personnel with appropriate PPE to clean up the spill.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have Carpipramine-d10 Dihydrochloride for Disposal I Is the container empty? A->I B Is the material in its original container or a pure form? C Is it a solution or mixed with other waste? B->C No D Place in a designated, labeled hazardous waste container for 'Psychoactive Compounds' or 'Tricyclic Antidepressants'. B->D Yes E Ensure waste container is compatible and properly labeled with all components. C->E F Store in designated Satellite Accumulation Area. D->F E->F G Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. F->G H Waste is transported for incineration at a licensed facility. G->H M End H->M I->B No J Triple-rinse with an appropriate solvent. I->J Yes K Collect rinsate as hazardous waste. J->K L Deface label and dispose of container in regular trash. J->L K->D L->M

Disposal Workflow for this compound

References

Personal protective equipment for handling Carpipramine-d10 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Carpipramine-d10 Dihydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for Carpipramine Dihydrochloride and general principles for handling similar chemical compounds. It is crucial to handle this compound with caution and adhere to all institutional and regulatory safety protocols.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.
Skin Flame-Resistant and Impervious ClothingProvides protection against accidental spills and contact.
Chemical-Resistant GlovesGloves must be inspected prior to use. The specific glove material should be selected based on permeation data for similar compounds.
Respiratory N-95 Respirator or higherRecommended, especially when handling the powder form, to prevent inhalation of dust particles.[1]

II. Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to storage.

1. Receiving the Compound:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Verify that the container is properly labeled.

  • Transport the sealed container to a designated and controlled laboratory area.

2. Preparation and Weighing:

  • Conduct all handling of the powdered compound within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]

  • Ensure adequate ventilation in the handling area.

  • Use dedicated and properly calibrated weighing equipment.

  • Avoid raising dust during handling.

3. Dissolving the Compound:

  • If preparing a solution, add the solvent to the weighed this compound slowly to prevent splashing.

  • The choice of solvent should be based on the experimental protocol and its own safety profile.

4. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, date, and responsible researcher's name.

  • Keep containers tightly closed when not in use.

  • Avoid eating, drinking, or smoking in the laboratory area.

5. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Recommended storage temperature is +4°C.[2]

  • Store in a secure, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Receive_Inspect Receive & Inspect Package Transport Transport to Lab Receive_Inspect->Transport Don_PPE Don Appropriate PPE Transport->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Compound Weigh Compound Work_in_Hood->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Label_Containers Label All Containers Conduct_Experiment->Label_Containers Decontaminate_Area Decontaminate Work Area Label_Containers->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Store_Compound Store Securely at +4°C Doff_PPE->Store_Compound

Caption: Workflow for the safe handling of this compound.

III. First-Aid and Emergency Procedures

Immediate and appropriate response to exposure is critical.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Consult a physician if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, have them drink water (two glasses at most). Seek immediate medical attention.

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, wipes, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound and Solutions: Dispose of the chemical and its container in accordance with all local, state, and federal regulations for hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

V. Understanding the Mechanism of Action

Carpipramine is a tricyclic antipsychotic.[4][5] Its therapeutic effects are believed to stem from its interaction with various neurotransmitter systems in the brain.[4][5] It acts as an antagonist at dopamine (specifically D2), serotonin (5-HT2A and 5-HT2C), histamine (H1), and adrenergic receptors.[4][5][6] The blockade of these receptors helps to modulate the levels of these neurotransmitters, which is thought to be beneficial in treating symptoms of certain psychiatric disorders.[4]

Simplified Signaling Pathway of Carpipramine

G Carpipramine Carpipramine D2_Receptor Dopamine D2 Receptor Carpipramine->D2_Receptor Blocks 5HT2A_Receptor Serotonin 5-HT2A Receptor Carpipramine->5HT2A_Receptor Blocks H1_Receptor Histamine H1 Receptor Carpipramine->H1_Receptor Blocks Alpha1_Receptor Alpha-1 Adrenergic Receptor Carpipramine->Alpha1_Receptor Blocks Dopamine_Signaling Reduced Dopamine Signaling D2_Receptor->Dopamine_Signaling Serotonin_Modulation Modulated Serotonin Signaling 5HT2A_Receptor->Serotonin_Modulation Sedation Sedative Effects H1_Receptor->Sedation Vasodilation Vasodilation Alpha1_Receptor->Vasodilation

Caption: Carpipramine's antagonism of key neurotransmitter receptors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.